Firocoxib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H20O5S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one |
InChI |
InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2 |
InChI Key |
FULAPETWGIGNMT-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COC2=C(C(OC2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C)[2H] |
Canonical SMILES |
CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Firocoxib-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Firocoxib-d4, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Firocoxib. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in bioanalytical studies. Furthermore, it outlines the relevant biological pathways and provides detailed experimental protocols for its use.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Firocoxib, where four hydrogen atoms on the cyclopropylmethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Firocoxib in biological matrices.
Chemical Structure:
Synonyms: 3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone, Equioxx-d4, Previcox-d4, ML 1785713-d4.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆D₄O₅S | [1][2] |
| Molecular Weight | 340.43 g/mol | [1][2] |
| Exact Mass | 340.128 g/mol | [2] |
| CAS Number | 1325700-11-5 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 85-86 °C | [1] |
| LogP | 2.2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Purity (HPLC) | >95% | [1] |
| Storage Temperature | -20°C (long-term) |
Solubility
| Solvent | Solubility | Reference |
| Chloroform | Slightly soluble | [1] |
| Dichloromethane | Slightly soluble | [1] |
| DMSO | Soluble | [2] |
| Dimethylformamide | Soluble | |
| Aqueous Buffers | Sparingly soluble |
For aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute with the aqueous buffer.
Synthesis
For the synthesis of this compound, a deuterated cyclopropylmethyl bromide would be introduced in the final etherification step. The synthesis of stable isotope-labeled Firocoxib is intended to produce a compound for use as an internal standard in bioanalytical methods.
Mechanism of Action and Signaling Pathway
Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This compound is expected to have the same mechanism of action. The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. By selectively inhibiting COX-2, Firocoxib reduces the production of pro-inflammatory prostaglandins while having a lesser effect on the protective prostaglandins produced by COX-1.
The following diagram illustrates the Cyclooxygenase (COX) signaling pathway and the point of inhibition by Firocoxib.
Caption: Cyclooxygenase (COX) Signaling Pathway Inhibition by Firocoxib.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Firocoxib in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of Firocoxib in plasma.
Preparation of Stock Solutions and Standards
-
This compound Stock Solution (Internal Standard): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Firocoxib Stock Solution (Analyte): Prepare a 1 mg/mL stock solution of Firocoxib in methanol.
-
Working Solutions: Prepare serial dilutions of the Firocoxib stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
Sample Spiking: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound). For calibration standards and QCs, add the appropriate concentration of Firocoxib working solution.
-
Protein Precipitation: Add 600 µL of acetonitrile to each sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Firocoxib from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Firocoxib: Monitor a specific precursor ion to product ion transition (e.g., m/z 337.1 -> 251.1).
-
This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 341.1 -> 255.1).
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
The following diagram illustrates a typical experimental workflow for the quantification of Firocoxib using this compound as an internal standard.
Caption: Experimental Workflow for Firocoxib Quantification.
Conclusion
This compound is an essential tool for researchers and drug development professionals working with Firocoxib. Its use as an internal standard in LC-MS/MS assays allows for accurate and precise quantification of the parent drug in various biological matrices. This technical guide provides a foundational understanding of its properties and applications, enabling its effective implementation in a laboratory setting.
References
Firocoxib-d4: A Technical Guide to its Mechanism of Action as a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, renowned for its high selectivity as a cyclooxygenase-2 (COX-2) inhibitor.[1][2] It is primarily utilized in veterinary medicine to manage pain and inflammation associated with osteoarthritis.[3] Firocoxib-d4 is the deuterated analog of Firocoxib, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes this compound an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for accurate quantification of Firocoxib in biological matrices using mass spectrometry.[4][5] While the primary application of this compound is in bioanalysis, its fundamental mechanism of action as a COX-2 inhibitor is considered identical to that of its non-deuterated counterpart. This guide provides an in-depth technical overview of the core mechanism of action of Firocoxib as a selective COX-2 inhibitor, with the understanding that this action is mirrored by this compound.
Core Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory, analgesic, and antipyretic properties of Firocoxib are attributed to its highly selective inhibition of the COX-2 isoenzyme.[6] The cyclooxygenase enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in physiological functions, including the protection of the gastrointestinal lining, regulation of renal blood flow, and platelet aggregation.[9]
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by pro-inflammatory stimuli such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation and pain.[9]
Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to common side effects like gastrointestinal ulceration due to the inhibition of the protective functions of COX-1.[7] Firocoxib's therapeutic advantage lies in its high degree of selectivity for COX-2, thereby reducing the risk of these adverse effects while effectively managing inflammation.[10]
The selectivity of Firocoxib for COX-2 is attributed to structural differences in the active sites of the two isoenzymes. The active site of COX-2 is approximately 25% larger than that of COX-1, featuring a side pocket.[11] The molecular structure of Firocoxib, like other coxibs, is designed to bind within this larger active site and interact with the side pocket, a feature that sterically hinders its binding to the smaller COX-1 active site.[11][12]
Signaling Pathway of COX-2 Inhibition by Firocoxib
The following diagram illustrates the inflammatory pathway and the point of intervention for Firocoxib.
Quantitative Data: In Vitro Inhibition of COX-1 and COX-2
The selectivity of Firocoxib for COX-2 over COX-1 is quantified by the ratio of the 50% inhibitory concentrations (IC50). A higher IC50 ratio (COX-1/COX-2) indicates greater selectivity for COX-2. The following table summarizes the in vitro inhibitory activity of Firocoxib.
| Species | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Canine | Whole Blood Assay | 7.5 | 0.13 | 58 | [4][5] |
| Equine | Not Specified | - | - | ~200 | [10] |
Note: Data for this compound is not available as its primary use is as an analytical standard. The inhibitory activity is expected to be comparable to Firocoxib.[13]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)
This protocol is a generalized representation based on commercially available fluorometric COX inhibitor screening kits.[14][15][16]
1. Principle: The assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorometric probe is then used to detect the PGG2 produced, resulting in a fluorescent signal that is proportional to the COX activity.
2. Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
This compound (or Firocoxib) as the test inhibitor
-
96-well opaque microplate
-
Fluorescence microplate reader
3. Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, probe, cofactor, and arachidonic acid according to the kit manufacturer's instructions. Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX cofactor, and COX probe to each well. Add the diluted this compound to the test wells and a vehicle control (e.g., DMSO) to the control wells.
-
Enzyme Addition: Add the recombinant COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence kinetics in a microplate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for a period of 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a more physiologically relevant assessment of COX inhibition.[17][18]
1. Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in response to blood clotting.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS).
2. Materials:
-
Freshly drawn human venous blood
-
This compound (or Firocoxib)
-
Lipopolysaccharide (LPS)
-
Anticoagulant (for COX-2 assay, e.g., heparin)
-
ELISA kits for TXB2 and PGE2
3. Procedure for COX-1 Inhibition:
-
Aliquot whole blood into tubes containing various concentrations of this compound or a vehicle control.
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit.
4. Procedure for COX-2 Inhibition:
-
Aliquot heparinized whole blood into tubes containing various concentrations of this compound or a vehicle control.
-
Add LPS to induce COX-2 expression and activity.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
5. Data Analysis: Calculate the percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each this compound concentration and determine the respective IC50 values.
Conclusion
This compound, as the deuterated analog of Firocoxib, serves as a critical analytical tool for the precise quantification of its parent compound. The therapeutic efficacy of Firocoxib stems from its highly selective inhibition of the COX-2 enzyme, a mechanism that is fundamentally shared by this compound. This selectivity allows for potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs. The experimental protocols outlined provide a framework for the in vitro characterization of the inhibitory activity of Firocoxib and similar coxib compounds. Further research into the crystallographic structure of Firocoxib bound to COX-2 would provide even greater insight into its precise binding interactions and the basis for its high selectivity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Firocoxib - Wikipedia [en.wikipedia.org]
- 3. Firocoxib | C17H20O5S | CID 208910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (this compound) | COX | 1325700-11-5 | Invivochem [invivochem.com]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of rofecoxib bound to human cyclooxygenase-2 (Journal Article) | OSTI.GOV [osti.gov]
- 13. Enhanced plasma concentration by selective deuteration of rofecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium Labeling Effects on Firocoxib Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is widely utilized in veterinary medicine for its anti-inflammatory and analgesic properties. The strategic replacement of hydrogen with deuterium in drug molecules, known as deuterium labeling, has emerged as a promising approach to favorably alter pharmacokinetic profiles, primarily by reducing the rate of metabolic clearance. This technical guide provides an in-depth analysis of the potential effects of deuterium labeling on the pharmacokinetics of firocoxib. While direct comparative studies on deuterated firocoxib are not publicly available, this document synthesizes information on firocoxib's metabolism, the known effects of deuteration on other COX-2 inhibitors, and established principles of deuterium isotope effects in drug metabolism. This guide also presents detailed experimental protocols and visualizations to aid researchers in this field.
Introduction to Firocoxib and the Rationale for Deuterium Labeling
Firocoxib exerts its therapeutic effect by selectively inhibiting the COX-2 enzyme, a key mediator in the inflammatory cascade. The metabolism of firocoxib, primarily through dealkylation and glucuronidation, dictates its pharmacokinetic profile, including its bioavailability and half-life.[1][2][3] The principle behind deuterium labeling lies in the kinetic isotope effect, where the substitution of a carbon-hydrogen bond with a stronger carbon-deuterium bond can slow down metabolic reactions catalyzed by enzymes such as cytochrome P450.[4][5][6] This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.
Firocoxib's Mechanism of Action: The COX-2 Signaling Pathway
Firocoxib's primary target is the cyclooxygenase-2 (COX-2) enzyme. Under normal physiological conditions, COX-2 is involved in various bodily functions. However, at sites of inflammation, its expression is significantly upregulated, leading to the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2, firocoxib reduces the synthesis of these pro-inflammatory prostaglandins while sparing the constitutively expressed COX-1 enzyme, which is involved in gastrointestinal protection and platelet function.
Figure 1. Simplified diagram of the COX-2 signaling pathway and the inhibitory action of firocoxib.
Pharmacokinetics of Firocoxib (Non-Deuterated)
Understanding the baseline pharmacokinetics of firocoxib is essential to predict the potential impact of deuterium labeling. The following tables summarize key pharmacokinetic parameters of firocoxib in horses and dogs from published studies.
Table 1: Pharmacokinetic Parameters of Firocoxib in Horses
| Parameter | Oral Administration (0.1 mg/kg) | Intravenous Administration (0.1 mg/kg) | Reference |
| Cmax (ng/mL) | 75 | 210 | [1][2][3] |
| Tmax (h) | 3.9 | - | [1][2][3] |
| AUC (µg·h/mL) | 1.8 | 2.3 | [1][2][3] |
| Half-life (t½) (h) | 30 | 34 | [1][2][3] |
| Bioavailability (%) | 79 | - | [1][2][3] |
Table 2: Pharmacokinetic Parameters of Firocoxib in Dogs
| Parameter | Oral Administration (5 mg/kg) | Reference |
| Cmax (µg/mL) | 0.9 - 1.3 | [7] |
| Tmax (h) | 1 - 5 | [7] |
| Half-life (t½) (h) | 7.8 | [7] |
| Bioavailability (%) | ~38 | [7] |
Deuterium Labeling Strategy for Firocoxib
The primary metabolic pathways for firocoxib involve O-dealkylation of the cyclopropylmethyl group and subsequent glucuronidation.[1][2][3] Therefore, a logical deuteration strategy would involve replacing the hydrogen atoms on the methylene bridge of the cyclopropylmethyl moiety. This would be expected to slow down the rate of O-dealkylation, the initial and likely rate-limiting step in its clearance. Interestingly, one study noted that deuterium atoms on the methyl sulfone group of firocoxib are prone to exchange in aqueous media, suggesting this position may not be ideal for stable isotopic labeling.[8][9]
Predicted Effects of Deuterium Labeling on Firocoxib Pharmacokinetics
Based on studies of other deuterated COX-2 inhibitors, the following effects on firocoxib's pharmacokinetics can be anticipated:
-
Increased Half-Life (t½): By slowing the rate of metabolism, the elimination half-life of deuterated firocoxib is expected to be prolonged.
-
Increased Area Under the Curve (AUC): A longer half-life would lead to a greater overall drug exposure, reflected by a higher AUC.
-
Increased Maximum Concentration (Cmax): While primarily affecting the elimination phase, a reduction in first-pass metabolism could also lead to a higher peak plasma concentration.
-
Unaltered COX-2 Selectivity: Studies on deuterated rofecoxib and celecoxib have shown that deuteration does not impact the drug's selectivity for its target enzyme.[10][11][12]
A study on a deuterated analog of rofecoxib, another COX-2 inhibitor, demonstrated a 1.53-fold increase in AUC and a 1.60-fold increase in Cmax in rats compared to the non-deuterated compound, without altering its COX-2 selectivity.[10] Similarly, a deuterated derivative of celecoxib showed improved metabolic stability in vivo.[11][12] These findings strongly suggest that a deuterated version of firocoxib would exhibit a more favorable pharmacokinetic profile.
Experimental Protocols
To definitively determine the effects of deuterium labeling on firocoxib pharmacokinetics, a head-to-head comparative study is required. Below are detailed methodologies for key experiments.
Synthesis of Deuterated Firocoxib
The synthesis of deuterium-labeled firocoxib has been previously described, primarily for its use as an internal standard in bioanalytical assays.[8][9] A common approach involves the use of deuterated reagents at key steps in the synthetic pathway. For targeting the cyclopropylmethyl moiety, a deuterated cyclopropylmethyl halide would be utilized in the ether synthesis step.
In Vivo Pharmacokinetic Study in a Relevant Animal Model (e.g., Beagle Dogs)
Objective: To compare the pharmacokinetic profiles of deuterated firocoxib and non-deuterated firocoxib following oral administration.
Study Design: A randomized, two-period, two-sequence crossover study.
Animals: A cohort of healthy adult beagle dogs (n=8, 4 male, 4 female).
Dosing:
-
Treatment A: A single oral dose of non-deuterated firocoxib (e.g., 5 mg/kg).
-
Treatment B: A single oral dose of deuterated firocoxib (molar equivalent to Treatment A).
-
A washout period of at least 14 days will be implemented between treatment periods.
Blood Sampling:
-
Blood samples (e.g., 2 mL) will be collected from the jugular vein into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of firocoxib and its deuterated analog will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A stable isotope-labeled internal standard (e.g., ¹³C-labeled firocoxib) will be used for quantification.
Pharmacokinetic Analysis:
-
Non-compartmental analysis will be used to determine the following pharmacokinetic parameters for both compounds: Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t½, clearance (CL/F), and volume of distribution (Vz/F).
-
Statistical comparisons between the two treatment groups will be performed using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
Figure 2. Proposed experimental workflow for a comparative pharmacokinetic study of firocoxib and deuterated firocoxib.
Conclusion
While direct experimental data is currently lacking for deuterated firocoxib, the established principles of the kinetic isotope effect and supportive data from other deuterated COX-2 inhibitors strongly suggest that deuterium labeling would lead to a significant improvement in its pharmacokinetic profile. Specifically, a longer half-life and increased systemic exposure are anticipated, which could translate to a more convenient dosing regimen and potentially enhanced therapeutic efficacy. The experimental protocols outlined in this guide provide a clear roadmap for researchers to definitively evaluate the impact of deuterium labeling on firocoxib pharmacokinetics and to unlock the potential of this promising drug development strategy.
References
- 1. botupharma.com [botupharma.com]
- 2. madbarn.com [madbarn.com]
- 3. Pharmacokinetics and metabolism of orally administered firocoxib, a novel second generation coxib, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive study on degradation profile of firocoxib and structural elucidation of its key degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of stable isotope-labelled firocoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced plasma concentration by selective deuteration of rofecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of Firocoxib-d4
An In-depth Technical Guide to the Physical and Chemical Properties of Firocoxib-d4
Introduction
This compound is the deuterated analog of Firocoxib, a potent and selective non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class.[1][2][3] As a stable isotope-labeled compound, this compound serves as a critical internal standard for quantitative analysis in mass spectrometry-based bioanalytical studies, such as pharmacokinetic and metabolic profiling.[1] Deuteration, the replacement of hydrogen with its heavy isotope deuterium, provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an ideal tool for researchers in drug development and clinical mass spectrometry.[1][4] This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with relevant experimental protocols.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.
Table 1: Chemical Identification of this compound
| Property | Value | Reference |
| Chemical Name | 5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one | [4][5][6] |
| Synonyms | 3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone, ML 1785713-d4, Previcox-d4, Equioxx-d4 | [2][3] |
| CAS Number | 1325700-11-5 | [1][2][5][7] |
| Unlabeled CAS | 189954-96-9 | [1][3][5] |
| Molecular Formula | C₁₇H₁₆D₄O₅S | [1][2][7] |
| Molecular Weight | 340.43 g/mol | [1][2][5][7] |
| Exact Mass | 340.128 Da | [4][5] |
| SMILES | [2H]C1([2H])C(COC2=C(c3ccc(cc3)S(=O)(=O)C)C(C)(C)OC2=O)C1([2H])[2H] | [5] |
Table 2: Physical and Handling Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white solid | [2][3] |
| Purity | >95% (HPLC) | [3][5] |
| Melting Point | 85-86°C | [3] |
| Solubility | Slightly soluble in Chloroform and Dichloromethane.[3] Insoluble in water.[8] | |
| Storage | Long-term storage at -20°C is recommended.[4][5] May be stored at room temperature for short periods.[3] | |
| Shipping Condition | Shipped at ambient temperature.[4] |
Mechanism of Action: Selective COX-2 Inhibition
Firocoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2][9] Both COX-1 and COX-2 are key enzymes in the arachidonic acid cascade that leads to the production of prostaglandins. COX-1 is constitutively expressed and plays a role in physiological functions like gastrointestinal protection and platelet aggregation.[10] In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, and is primarily responsible for the synthesis of prostaglandins that mediate pain and inflammation.[11]
Firocoxib is significantly more selective for COX-2 over COX-1, with reported IC₅₀ values of 0.13 µM for COX-2 and 7.5 µM for COX-1, making it approximately 58-fold more selective.[1][4] This selectivity is believed to reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound, CAS [[1325700-11-5]] | BIOZOL [biozol.de]
- 4. This compound (this compound) | COX | 1325700-11-5 | Invivochem [invivochem.com]
- 5. This compound | CAS 1325700-11-5 | LGC Standards [lgcstandards.com]
- 6. Firocoxib D4 | CAS No- 1325700-11-5 | Simson Pharma Limited [simsonpharma.com]
- 7. scbt.com [scbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Firocoxib | C17H20O5S | CID 208910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Firocoxib-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the commercial availability and technical specifications of Firocoxib-d4, a deuterated internal standard essential for the accurate quantification of the selective COX-2 inhibitor, Firocoxib, in complex biological matrices. This document also outlines a typical experimental workflow for its use in bioanalytical assays and provides a visual representation of the relevant biological pathway.
Commercial Suppliers and Product Specifications
The selection of a suitable commercial supplier for this compound is a critical first step in any research endeavor. The following table summarizes the product specifications from several reputable suppliers to facilitate a comparative evaluation.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| InvivoChem | This compound | 1325700-11-5 | C₁₇H₁₆D₄O₅S | 340.43 | ≥98% | For research use only.[1] |
| Simson Pharma Limited | Firocoxib D4 | 1325700-11-5 | C₁₇H₁₆D₄O₅S | 340.43 | Accompanied by Certificate of Analysis. | - |
| Pharmaffiliates | This compound | 1325700-11-5 | C₁₇H₁₆D₄O₅S | 340.43 | High purity. | White solid appearance.[2] |
| BIOZOL | This compound | 1325700-11-5 | C₁₇H₁₆D₄O₅S | 340.43 | 95% (HPLC and Isotopic) | White to off-white solid.[3] |
| LGC Standards | This compound | 1325700-11-5 | C₁₇H₁₆D₄O₅S | 340.43 | >95% (HPLC) | Stable Isotope Labelled API.[4] |
| MedchemExpress | This compound | 1325700-11-5 | C₁₇H₁₆D₄O₅S | 340.43 | Not specified | Deuterium labeled Firocoxib.[5] |
| Santa Cruz Biotechnology | This compound | 1325700-11-5 | C₁₇H₁₆D₄O₅S | 340.43 | Not specified | Biochemical for proteomics research.[6] |
Experimental Protocol: Bioanalytical Method for Firocoxib using this compound
The following is a representative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol for the quantification of Firocoxib in a biological matrix, utilizing this compound as an internal standard. This method is adapted from established procedures for the analysis of Firocoxib in plasma and urine.[5][7]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of plasma or urine, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix the samples.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna Phenyl-Hexyl) is suitable for separation.[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[5][7]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
Firocoxib: Monitor the transition from the precursor ion (parent mass) to a specific product ion (daughter mass).
-
This compound: Monitor the transition from its deuterated precursor ion to a corresponding product ion. The mass shift due to deuterium labeling allows for its differentiation from the unlabeled analyte.
-
-
3. Data Analysis
-
Quantify Firocoxib by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of Firocoxib spiked into a blank matrix.
-
Determine the concentration of Firocoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Key Processes
Supplier Selection Workflow
The process of selecting a suitable commercial supplier for this compound involves several key decision points, as illustrated in the following workflow diagram.
COX-2 Signaling Pathway
Firocoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Understanding the COX-2 signaling pathway is crucial for researchers working with this compound. The diagram below provides a simplified representation of this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound (this compound) | COX | 1325700-11-5 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. colab.ws [colab.ws]
Firocoxib-d4: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Firocoxib-d4 in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, providing essential data and methodologies for the effective use of this compound in a laboratory setting.
This compound is the deuterated form of Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Understanding its solubility is critical for a wide range of experimental applications, from in vitro assays to formulation development. This guide presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the relevant biological pathway.
Core Data Presentation: this compound Solubility
The following table summarizes the known solubility of Firocoxib and its non-deuterated analogue in various organic solvents. It is generally accepted that deuteration has a minimal effect on the solubility of a compound in organic solvents. Therefore, the data for Firocoxib can be considered a reliable guide for this compound.
| Organic Solvent | Chemical Formula | Solubility (Firocoxib) | Solubility (this compound) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~67 mg/mL | Soluble | 25 |
| Ethanol | C₂H₅OH | ~3 mg/mL | May be soluble | 25 |
| Methanol | CH₃OH | Data not available | Soluble | Not specified |
| Acetonitrile | C₂H₃N | Data not available | Data not available | Not specified |
| Acetone | C₃H₆O | Data not available | Data not available | Not specified |
| Chloroform | CHCl₃ | Data not available | Slightly Soluble | Not specified |
| Dichloromethane | CH₂Cl₂ | Data not available | Slightly Soluble | Not specified |
| Dimethylformamide (DMF) | C₃H₇NO | ~2 mg/mL | May be soluble | Not specified |
| Ethyl Acetate | C₄H₈O₂ | Data not available | Data not available | Not specified |
| Toluene | C₇H₈ | Data not available | Data not available | Not specified |
Note: The solubility of celecoxib, a structurally similar COX-2 inhibitor, decreases in the order: ethyl acetate > acetonitrile > methanol > isopropanol > butanol > toluene.[1][2] This may provide some guidance for the relative solubility of this compound in these solvents.
Experimental Protocols: Determining Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4][5][6][7] This protocol provides a step-by-step guide for its implementation.
Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
1. Materials and Equipment:
-
This compound (solid form)
-
Organic solvent of interest
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Supersaturated Solution: Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume of the organic solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. It is crucial to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption.
-
-
Quantification:
-
HPLC Analysis: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. Analyze both the standards and the filtered supernatant from the solubility experiment using a validated HPLC method. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. Prepare a calibration curve using standard solutions of known concentrations. Measure the absorbance of the filtered supernatant and determine the concentration from the calibration curve.
-
-
Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or µg/mL.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Firocoxib's Mechanism of Action: Inhibition of the COX-2 Pathway
Firocoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of pain and inflammation.[9][10][11][12] By selectively inhibiting COX-2, Firocoxib reduces the production of these pro-inflammatory prostaglandins.
Caption: this compound selectively inhibits the COX-2 enzyme, blocking PGE2 synthesis.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility via the shake-flask method.
References
- 1. pure.ul.ie [pure.ul.ie]
- 2. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Isotopic Purity of Firocoxib-d4 Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Firocoxib-d4, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Firocoxib in complex biological matrices. Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation.[1][2] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
Quantitative Analysis of Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for use in quantitative assays. It is typically determined by mass spectrometry, which allows for the measurement of the relative abundance of the desired deuterated species (d4) compared to the unlabeled (d0) and partially deuterated (d1, d2, d3) isotopologues. While an actual certificate of analysis for a specific batch of this compound was not publicly available, the following table represents a typical isotopic distribution for a high-quality standard, which commonly exceeds 95% isotopic purity.[1]
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Mass Shift | Representative Abundance (%) |
| d0 | +0 | < 0.1 |
| d1 | +1 | < 0.5 |
| d2 | +2 | < 1.0 |
| d3 | +3 | < 2.0 |
| d4 | +4 | > 98.0 |
Note: The data presented in this table is a representative example based on typical quality specifications for deuterated standards and is for illustrative purposes.
Experimental Protocol for Isotopic Purity Determination
The determination of the isotopic purity of this compound is performed using high-resolution liquid chromatography-mass spectrometry (LC-HRMS). This technique provides the necessary mass accuracy and resolution to separate and quantify the different isotopologues.
2.1. Sample Preparation
-
Standard Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. A series of working solutions are then prepared by diluting the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
2.2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.0 µm) is typically used for the chromatographic separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to ensure the separation of this compound from any potential impurities. A typical gradient might start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
2.3. High-Resolution Mass Spectrometry (HRMS) Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer is used to acquire high-resolution mass spectra.
-
Scan Mode: Full scan mode is used to detect all isotopologues.
-
Mass Range: m/z 300-400.
-
Resolution: A resolving power of at least 70,000 is recommended to resolve the isotopic peaks.
-
Data Analysis: The isotopic distribution is determined by extracting the ion chromatograms for each isotopologue (d0 to d4) and integrating the peak areas. The percentage of each isotopologue is calculated relative to the sum of all isotopologue peak areas.
Firocoxib's Mechanism of Action: COX-2 Inhibition
Firocoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[2][3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is primarily induced at sites of inflammation. By selectively inhibiting COX-2, Firocoxib reduces the production of pro-inflammatory prostaglandins while having a lesser effect on the protective functions of COX-1.
Firocoxib selectively inhibits the COX-2 pathway.
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates the logical workflow for the determination of the isotopic purity of a this compound standard.
Workflow for this compound isotopic purity analysis.
References
Firocoxib-d4 Metabolism and Biotransformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine. Firocoxib-d4 is a deuterated analog of firocoxib, often utilized as an internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties and distinct mass. This guide provides an in-depth overview of the metabolic and biotransformation pathways of firocoxib, which are presumed to be directly applicable to this compound. The inclusion of deuterium is not expected to alter the primary metabolic routes, although minor differences in the rate of metabolism (kinetic isotope effect) are possible but not documented in the provided literature.
Core Biotransformation Pathways
The primary route of firocoxib metabolism is hepatic biotransformation. The two major pathways identified are dealkylation and glucuronidation, leading to the formation of inactive metabolites.[1][2][3] Hepatic oxidation, likely mediated by the cytochrome P450 2C subgroup of enzymes, is a key initial step.[4]
The principal metabolites are:
-
Descyclopropylmethylfirocoxib : Formed via O-dealkylation of the cyclopropylmethyl group.[3][5]
-
Glucuronide conjugate of descyclopropylmethylfirocoxib : The dealkylated metabolite undergoes phase II conjugation with glucuronic acid.[2][3][5]
These metabolites have been shown to have little to no pharmacological activity.[4][5] The primary route of excretion for the parent drug and its metabolites is through the urine (approximately 68%), with a smaller portion excreted in the feces (approximately 15%).[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of firocoxib in various species following oral and intravenous administration. This data provides context for the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Table 1: Pharmacokinetic Parameters of Firocoxib in Horses
| Parameter | Oral Administration (0.1 mg/kg) | Intravenous Administration (0.1 mg/kg) | Reference |
| Cmax | 75 ng/mL | 210 ng/mL | [2] |
| Tmax | 3.9 hours | N/A | [2] |
| Elimination Half-life | 30 hours | 34 hours | [2] |
| AUC(0-tlast) | 1.8 µg·h/mL | 2.3 µg·h/mL | [2] |
| Bioavailability | 79% | N/A | [2] |
| Volume of Distribution | N/A | 1.7 L/kg | [2] |
| Clearance Rate | N/A | 37 mL/h/kg | [2] |
Table 2: Pharmacokinetic Parameters of Firocoxib in Camels (Intravenous Administration, 0.1 mg/kg)
| Parameter | Value (mean ± SD) | Reference |
| Elimination Half-life (t½β) | 5.75 ± 2.26 hours | [6] |
| Total Body Clearance (ClT) | 354.1 ± 82.6 mL/kg/h | [6] |
| Volume of Distribution (VSS) | 2344.4 ± 238.7 mL/kg | [6] |
Experimental Protocols
The identification and quantification of firocoxib and its metabolites are predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
A common workflow for the analysis of firocoxib and its metabolites from biological matrices (plasma, urine) involves the following steps:
-
Sample Collection : Biological samples (e.g., plasma, urine) are collected at various time points after drug administration.
-
Hydrolysis (for conjugated metabolites) : For the detection of the glucuronide conjugate of descyclopropylmethylfirocoxib, urine samples undergo enzymatic hydrolysis to cleave the conjugate.[7]
-
Extraction :
-
Liquid-Liquid Extraction (LLE) : Samples are extracted using an organic solvent. For instance, firocoxib can be extracted at pH 14, while its metabolite, descyclopropylmethylfirocoxib, can be extracted at pH 7.[7] Another method utilizes ethyl acetate:hexane (40:60) for extraction from plasma.
-
Solid-Phase Extraction (SPE) : An automated approach using 96-well SPE plates can be employed for high-throughput sample preparation from plasma and urine.[8]
-
-
Reconstitution : The extracted and dried samples are reconstituted in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation :
-
A reversed-phase high-performance liquid chromatography (HPLC) system is used to separate the parent drug from its metabolites and endogenous matrix components.
-
A common column choice is a C18 or a Phenyl-Hexyl column.[8]
-
The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid or 2 mM ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode.[6][8]
-
-
Mass Spectrometric Detection :
-
A tandem mass spectrometer is used for sensitive and specific detection.
-
Ionization can be achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), in either positive or negative ion mode.[7]
-
Quantification is performed using multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard (often this compound).
-
Conclusion
The metabolism of this compound is characterized by hepatic dealkylation and subsequent glucuronidation, leading to the formation of inactive metabolites that are primarily excreted in the urine. While specific quantitative data on the biotransformation of the deuterated form is not extensively published, the metabolic pathways are expected to mirror those of the non-deuterated firocoxib. The analytical methods, primarily LC-MS/MS, are well-established for the sensitive and specific quantification of firocoxib and its metabolites in biological matrices, with this compound serving as a reliable internal standard. This guide provides a foundational understanding for researchers and professionals involved in the development and analysis of firocoxib and its deuterated analogs.
References
- 1. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of orally administered firocoxib, a novel second generation coxib, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. botupharma.com [botupharma.com]
- 6. Pharmacokinetics and metabolism study of firocoxib in camels after intravenous administration by using high-resolution bench-top orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 8. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Firocoxib-d4 in Pharmacokinetic Studies of Firocoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation associated with osteoarthritis.[1] Accurate determination of firocoxib concentrations in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens and ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Firocoxib-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting, deuterated internal standard mimics the analytical behavior of the analyte, correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of firocoxib.
Pharmacokinetic Parameters of Firocoxib
The following tables summarize key pharmacokinetic parameters of firocoxib in various animal species, as determined by validated analytical methods. The use of a deuterated internal standard like this compound is critical for achieving the accuracy and precision required for such studies.
Table 1: Pharmacokinetic Parameters of Firocoxib Following Oral Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Horse | 0.1 | 75 | 3.9 | 1.8 | 30 | 79 | [2][3] |
| Neonatal Foal | 0.1 | 89.5 ± 53.36 | 0.54 ± 0.65 | - | 10.46 ± 4.97 | - | [4] |
| Preweaned Calf | 0.5 | 127.9 | 4.0 | - | 18.8 | 98.4 | [5] |
Table 2: Pharmacokinetic Parameters of Firocoxib Following Intravenous Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (µg·h/mL) | Half-life (h) | Volume of Distribution (L/kg) | Clearance (mL/h/kg) | Reference |
| Horse | 0.1 | 210 | 2.3 | 34 | 1.7 | 37 | [2][3] |
| Camel | 0.1 | - | - | 5.75 ± 2.26 | 2.34 ± 0.24 | 354.1 ± 82.6 | [6] |
| Preweaned Calf | 0.5 | - | - | 37.2 | 3.10 | 121.7 | [5] |
Experimental Protocols
Protocol 1: Quantification of Firocoxib in Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a validated method for the determination of firocoxib in plasma samples, adaptable for various species.
1. Materials and Reagents:
-
Firocoxib analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (ultrapure, 18 MΩ·cm)
-
Control plasma from the target species
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Phenyl-Hexyl)[7][8]
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of firocoxib and this compound in methanol.
-
Working Standard Solutions: Serially dilute the firocoxib stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 1 to 3000 ng/mL).[7]
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the firocoxib working standards into control plasma to create calibration standards. Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Solid Phase Extraction):
-
To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as a Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax ZDB C18 (50 mm × 2.1 mm, 3.5 µm).[6][7]
-
Mobile Phase: A gradient or isocratic elution can be used. For example, an isocratic mobile phase of 45% acetonitrile and 55% of a 2 mM ammonium formate buffer.[7]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MS/MS Transitions (MRM):
-
Firocoxib: m/z 337.1 → 251.1 (Quantifier), m/z 337.1 → 189.1 (Qualifier)
-
This compound: m/z 341.1 → 255.1 (Quantifier) (Note: The exact m/z values may need to be optimized based on the instrument and specific deuteration pattern of this compound.)
-
5. Data Analysis:
-
Calculate the peak area ratio of firocoxib to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of firocoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the bioanalysis of firocoxib using this compound.
Firocoxib Metabolism
Firocoxib undergoes metabolism primarily through dealkylation and glucuronidation to form inactive metabolites.[2][3]
Caption: Primary metabolic pathways of firocoxib.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and metabolism study of firocoxib in camels after intravenous administration by using high-resolution bench-top orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpca.org [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Firocoxib in Plasma using High-Performance Liquid Chromatography with Firocoxib-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of firocoxib in plasma samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, Firocoxib-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, drug monitoring, and other research applications in drug development. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine to manage pain and inflammation associated with osteoarthritis.[1][2][3] Accurate quantification of firocoxib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The method described herein utilizes this compound as an internal standard to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable and reproducible results.
Experimental
Materials and Reagents
-
Firocoxib
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Ammonium Formate/Trifluoroacetic Acid)
-
Plasma (e.g., equine, canine)
-
Solid Phase Extraction (SPE) Cartridges (e.g., hydrophobic-lipophilic copolymer) or liquid-liquid extraction solvents (e.g., ethyl acetate, hexane).
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical Column (e.g., Sunfire C18, HALO C18, or PHENOMENEX LUNA Phenyl-Hexyl)[4][5][6]
Sample Preparation
A solid-phase extraction (SPE) method is recommended for sample clean-up and concentration.
-
Spiking: To 200 µL of plasma sample, add the this compound internal standard.
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute firocoxib and this compound from the cartridge with an appropriate solvent (e.g., acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Alternatively, a liquid-liquid extraction can be performed using a solvent mixture such as ethyl acetate:hexane (40:60).[4]
Chromatographic Conditions
The following are typical HPLC conditions that can be optimized for a specific system.
| Parameter | Value |
| Column | PHENOMENEX LUNA Phenyl-Hexyl |
| Mobile Phase A | 2 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic at 45% B |
| Flow Rate | 0.2 - 1.1 mL/min[4][5] |
| Column Temperature | 50°C[5][7] |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Firocoxib: To be determined based on parent and product ions |
| This compound: To be determined based on parent and product ions | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
Results and Discussion
Method validation should be performed according to established guidelines to assess linearity, accuracy, precision, recovery, and stability.
Linearity and Sensitivity
The method demonstrates excellent linearity over a concentration range of 1 to 3000 ng/mL in plasma.[6] The lower limit of quantification (LLOQ) is typically established at 1 ng/mL for plasma and 5 ng/mL for urine, a significant improvement in sensitivity over HPLC-UV methods.[6]
Accuracy and Precision
The accuracy of the method is generally within 88-107%, with precision (Coefficient of Variation, CV) less than 12.2%.[6] These results indicate high reliability and reproducibility of the analytical method.
Recovery
Extraction efficiencies for firocoxib from plasma are consistently high, often exceeding 93%.[6]
Table 1: Summary of Quantitative Performance Data
| Parameter | Result | Reference |
| Linearity Range (Plasma) | 1 - 3000 ng/mL | [6] |
| LLOQ (Plasma) | 1 ng/mL | [6] |
| Accuracy | 88 - 107% | [6] |
| Precision (CV) | < 12.2% | [6] |
| Extraction Recovery | > 93% | [6] |
Protocols
Standard Curve and Quality Control Sample Preparation
-
Prepare a stock solution of firocoxib and this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of working standard solutions of firocoxib by serial dilution of the stock solution.
-
Spike blank plasma with the working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Process the calibration standards and QC samples alongside the unknown samples as described in the Sample Preparation section.
Data Analysis
-
Integrate the peak areas for both firocoxib and this compound.
-
Calculate the peak area ratio of firocoxib to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of firocoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Firocoxib analysis.
Caption: Firocoxib's mechanism of action.
Conclusion
The HPLC-MS/MS method using this compound as an internal standard provides a highly sensitive, accurate, and precise tool for the quantification of firocoxib in plasma. This methodology is well-suited for demanding research and development applications, including pharmacokinetic profiling and drug metabolism studies. The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for researchers in the field.
References
- 1. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of firocoxib for the treatment of equine osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Firocoxib and Its Related Substances in Bulk Drug Substance Batches of Firocoxib by a High-Speed Reversed-Phase HPLC Method With a Short Fused-Core Biphenyl Column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Firocoxib-d4 in Veterinary Drug Residue Testing
Introduction
Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which is widely used in veterinary medicine to manage pain and inflammation, particularly in horses and dogs.[1][2][3][4] As with any veterinary drug, monitoring its residue levels in animal-derived food products is crucial for ensuring consumer safety.[5][6][7] Firocoxib-d4, a stable isotope-labeled internal standard, plays a pivotal role in the accurate quantification of firocoxib residues in various biological matrices.[8][9][10] Its use helps to compensate for matrix effects and variations during sample preparation and analysis, leading to more reliable and precise results.[10][11] This application note provides detailed protocols for the analysis of firocoxib residues in bovine milk, equine plasma, and urine using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods for the determination of firocoxib residues using a stable isotope-labeled internal standard.
Table 1: Method Performance for Firocoxib Analysis in Bovine Milk
| Parameter | Value | Reference |
| Limit of Detection (LOD) | - | - |
| Limit of Quantification (LOQ) | - | - |
| Decision Limit (CCα) | 1.18 ng/mL | [12][13] |
| Detection Capability (CCβ) | 2.02 ng/mL | [12][13] |
| Accuracy (Recovery) | 82 - 108% | [12] |
| Precision (RSD) | < 16% | [12] |
Table 2: Method Performance for Firocoxib Analysis in Equine Plasma and Urine
| Matrix | Parameter | Value | Reference |
| Plasma | Limit of Quantification (LLOQ) | 1 ng/mL | [12][14] |
| Accuracy | 88 - 107% | [12][14] | |
| Precision (CV) | < 12.2% | [12][14] | |
| Extraction Efficiency | > 93% | [12][14] | |
| Ionization Efficiency | > 72% | [12][14] | |
| Urine | Limit of Quantification (LLOQ) | 5 ng/mL | [12][14] |
| Accuracy | 88 - 107% | [12][14] | |
| Precision (CV) | < 12.2% | [12][14] | |
| Extraction Efficiency | > 93% | [12][14] | |
| Ionization Efficiency | > 72% | [12][14] |
Experimental Protocols
The following are detailed protocols for the analysis of firocoxib in bovine milk, equine plasma, and urine.
Protocol 1: Analysis of Firocoxib in Bovine Milk
This protocol is based on the method described by Dowling et al. (2009).[13]
1. Materials and Reagents
-
Firocoxib and this compound analytical standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Evolute ABN solid-phase extraction (SPE) cartridges
2. Sample Preparation
-
Spike 5 mL of bovine milk with an appropriate concentration of this compound internal standard.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
3. Solid-Phase Extraction (SPE) Cleanup
-
Condition the Evolute ABN SPE cartridge with 3 mL of acetonitrile followed by 3 mL of water.
-
Load the supernatant from the sample preparation step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analyte with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC Column: C8 or C18 reversed-phase column (e.g., Sunfire C18)[12][15]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Injection Volume: 10 µL[15]
-
MS Detection: Electrospray ionization (ESI) in positive or negative mode.[15]
-
Transitions: Monitor specific precursor-to-product ion transitions for firocoxib and this compound.
Protocol 2: Analysis of Firocoxib in Equine Plasma and Urine
This protocol is based on the method described by Letendre et al. (2007).[14]
1. Materials and Reagents
-
Firocoxib and this compound analytical standards
-
Acetonitrile (HPLC grade)
-
2 mM Ammonium formate buffer
-
96-well solid-phase extraction (SPE) plates
2. Sample Preparation
-
Pipette 200 µL of plasma or urine into a 96-well plate.
-
Add an appropriate amount of this compound internal standard.
-
This process can be automated using a laboratory workstation.[14]
3. Solid-Phase Extraction (SPE) Cleanup
-
Condition the 96-well SPE plate.
-
Load the samples onto the plate.
-
Wash the wells to remove interferences.
-
Elute firocoxib and this compound.
-
Evaporate the eluate and reconstitute in the mobile phase.
4. LC-MS/MS Conditions
-
LC Column: PHENOMENEX LUNA Phenyl-Hexyl column.[14]
-
Mobile Phase: Isocratic mixture of 45% acetonitrile and 55% of a 2 mM ammonium formate buffer.[14]
-
MS Detection: Tandem mass spectrometry.
-
Transitions: Monitor specific precursor-to-product ion transitions for firocoxib and this compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for veterinary drug residue testing and the logical relationship of using an internal standard.
Caption: General workflow for Firocoxib residue analysis.
Caption: Role of this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods [mdpi.com]
- 7. Methods of detecting the veterinary drugs residues and the ways of reducing their content in food products. Review | Vostrikova | Theory and practice of meat processing [meatjournal.ru]
- 8. Multi-class/residue method for determination of veterinary drug residues, mycotoxins and pesticide in urine using LC-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. Confirmatory analysis of firocoxib in bovine milk by rapid resolution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Standard Operating Procedure for the Quantification of Firocoxib Using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It is widely used in veterinary medicine to manage pain and inflammation associated with osteoarthritis and surgical procedures. Accurate quantification of firocoxib in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed standard operating procedure (SOP) for the sensitive and robust quantification of firocoxib in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as Firocoxib-d5, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.
Principle
This method employs high-performance liquid chromatography (HPLC) to separate firocoxib and its deuterated internal standard from endogenous plasma components. The separated analytes are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of firocoxib to that of the deuterated internal standard.
Materials and Reagents
-
Analytes and Internal Standard:
-
Firocoxib (CAS: 189954-96-9)
-
Firocoxib-d5 (or other suitable deuterated firocoxib)
-
-
Solvents and Reagents (HPLC or LC-MS grade):
-
Acetonitrile
-
Methanol
-
Water (ultrapure, 18.2 MΩ·cm)
-
Formic acid (or ammonium formate)
-
Ethyl acetate
-
Hexane
-
-
Sample Preparation Materials:
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Strata-X) or
-
Reagents for Liquid-Liquid Extraction (LLE)
-
Centrifuge tubes
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Pipettes and tips
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, 1.7-5 µm particle size).
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve firocoxib and firocoxib-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the firocoxib stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the firocoxib-d5 stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation
Two common methods for sample extraction are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
5.2.1. Solid Phase Extraction (SPE) Protocol [1][2]
-
To 200 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Pre-condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.2.2. Liquid-Liquid Extraction (LLE) Protocol [3]
-
To 500 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 2 mL of an extraction solvent (e.g., ethyl acetate:hexane 80:20 v/v).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
5.3.1. Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Phenyl-Hexyl (e.g., 50 x 2.1 mm, 3.5 µm)[1] | C18 (e.g., 150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 2 mM Ammonium Formate in Water[1] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 45% B)[1] | Isocratic or Gradient |
| Flow Rate | 0.3 mL/min | 1.0 mL/min[3] |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 40°C | Ambient |
5.3.2. Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Gas Flow | Optimized for the instrument |
5.3.3. MRM Transitions
The following are proposed MRM transitions for firocoxib and a deuterated standard (Firocoxib-d5). The exact masses and transitions should be optimized by infusing the pure compounds into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Firocoxib | 337.1 | 251.1 (Quantifier) | 15-25 |
| 159.1 (Qualifier) | 20-30 | ||
| Firocoxib-d5 | 342.1 | 256.1 | 15-25 |
Data Analysis and Quantification
The concentration of firocoxib in the samples is determined by constructing a calibration curve. The peak area ratio of the firocoxib quantifier ion to the firocoxib-d5 quantifier ion is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of firocoxib in the QC and unknown samples is then calculated from the regression equation.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of firocoxib and the internal standard in blank matrix samples.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated using QC samples.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.
-
Matrix Effect: The effect of endogenous matrix components on the ionization of the analytes.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analytes in the biological matrix under different storage and processing conditions.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters reported for the analysis of firocoxib by LC-MS/MS.
Table 1: Linearity and Sensitivity
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Equine Plasma | 1 - 3000 | 1 | [1] |
| Bovine Milk | 5 - 1500 | 5 | |
| Equine Tissue | 5 - 1500 ng/g | 5 ng/g |
Table 2: Accuracy and Precision
| Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Equine Plasma | 10, 100, 1000 | < 12.2 | < 12.2 | 88 - 107 | [1] |
| Bovine Milk | 5, 7.5, 10 | < 11 | < 11 | 96 - 105 | |
| Equine Tissue | 7.5, 175, 750, 1250 ng/g | 1.4 - 6.2 | 0.9 - 8.7 | 94 - 102 |
Experimental Workflow Diagram
Caption: Workflow for Firocoxib Quantification.
Conclusion
This standard operating procedure provides a comprehensive guide for the quantification of firocoxib in plasma using a deuterated internal standard and LC-MS/MS. The described methodologies, including sample preparation, chromatographic separation, and mass spectrometric detection, offer the high sensitivity, specificity, and accuracy required for regulated bioanalysis. Adherence to this SOP, along with proper method validation, will ensure the generation of reliable data for pharmacokinetic and other drug development studies.
References
Application Notes and Protocols for Firocoxib Analysis Using Firocoxib-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of firocoxib in various biological matrices using Firocoxib-d4 as an internal standard. The protocols are intended for use with High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS).
Introduction
Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Accurate quantification of firocoxib in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.
This compound is a deuterated form of firocoxib and is an ideal internal standard as it co-elutes with the analyte of interest and has a similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the analytical instrumentation available. The following sections detail protocols for solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).
Application Note 1: Analysis of Firocoxib in Plasma/Serum by Solid-Phase Extraction (SPE) followed by LC-MS/MS
This method is suitable for the sensitive and selective quantification of firocoxib in plasma and serum samples, achieving low limits of detection.
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][2] |
| Upper Limit of Quantification (ULOQ) | 3000 ng/mL | [1][2] |
| Extraction Recovery | >93% | [1][2] |
| Accuracy | 88-107% | [1][2] |
| Precision (CV) | <12.2% | [1][2] |
| Ionization Efficiency (Matrix Effects) | >72% | [1][2] |
Experimental Protocol
1. Materials and Reagents
-
Firocoxib analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 96-well plates)
-
Plasma or serum samples
2. Preparation of Solutions
-
Firocoxib and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve firocoxib and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the firocoxib stock solution with 50:50 methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
3. Sample Preparation Workflow
4. Detailed Steps
-
Sample Aliquoting: Pipette 200 µL of plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate volume of the this compound internal standard working solution to each sample, calibrator, and QC.
-
Vortexing: Vortex the samples for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the firocoxib and this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Application Note 2: Analysis of Firocoxib in Equine Tissue by Liquid-Liquid Extraction (LLE) followed by HPLC-UV
This protocol is adapted for the extraction of firocoxib from tissue samples, suitable for analysis by HPLC-UV. For higher sensitivity, the final extract can be analyzed by LC-MS/MS.
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 5 ng/g | [3] |
| Linearity Range | 5-1500 ng/g | [3] |
| Correlation Coefficient (r²) | >0.99 | [3] |
| Recovery | 94-102% | [3] |
| Intra-assay Variability (CV) | 1.4-6.2% | [3] |
| Inter-assay Variability (CV) | 0.9-8.7% | [3] |
Experimental Protocol
1. Materials and Reagents
-
Firocoxib analytical standard
-
This compound internal standard
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Tissue homogenizer
-
Centrifuge
2. Sample Preparation Workflow
3. Detailed Steps
-
Sample Weighing: Weigh approximately 0.5 g of the tissue sample and place it in a homogenizer tube.[3]
-
Internal Standard Addition: Add a specified amount of this compound internal standard working solution.
-
Extraction Solvent Addition: Add 5 mL of ethyl acetate:hexane (40:60).[3]
-
Homogenization: Homogenize the tissue for approximately 3 minutes.[3]
-
Vortexing: Transfer the homogenate to a centrifuge tube and vortex for 60 seconds.[3]
-
Centrifugation: Centrifuge the sample at 1000 x g for 20 minutes.[3]
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC system.
Application Note 3: Analysis of Firocoxib in Plasma/Serum by Protein Precipitation (PPT) followed by LC-MS/MS
Protein precipitation is a rapid and simple method for sample clean-up, suitable for high-throughput analysis.
Quantitative Data Summary
Note: Specific quantitative data for a protein precipitation method for firocoxib was not detailed in the provided search results. The following are typical performance characteristics for such a method.
| Parameter | Expected Value |
| Lower Limit of Quantification (LLOQ) | 5-10 ng/mL |
| Linearity Range | 10-2000 ng/mL |
| Recovery | 85-115% |
| Precision (CV) | <15% |
Experimental Protocol
1. Materials and Reagents
-
Firocoxib analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade) containing 0.1% formic acid
-
Methanol (HPLC grade)
-
Centrifuge or filter vials
2. Sample Preparation Workflow
3. Detailed Steps
-
Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Addition: Add the this compound internal standard working solution.
-
Precipitating Agent Addition: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Concluding Remarks
The presented protocols offer robust and reliable methods for the quantification of firocoxib in various biological matrices. The use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the results. Method validation should be performed in accordance with the relevant regulatory guidelines to ensure the suitability of the chosen method for its intended purpose.
References
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for Firocoxib-d4 detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Firocoxib-d4. This compound, a deuterated analog of the selective COX-2 inhibitor Firocoxib, is commonly used as an internal standard in quantitative bioanalysis.[1] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in LC-MS/MS analysis?
A1: this compound serves as an ideal stable isotope-labeled (SIL) internal standard for the quantification of Firocoxib in biological matrices. SIL internal standards are the preferred choice in LC-MS/MS assays because they share very similar physicochemical properties with the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution allows for effective correction of matrix effects and other sources of analytical variability, leading to more accurate and precise results.
Q2: What are the typical mass transitions (MRM) for this compound?
A2: While the optimal MRM transitions should be determined empirically on your specific instrument, we can predict the likely precursor and product ions based on the structure of this compound. The molecular weight of Firocoxib is approximately 336.4 g/mol , and this compound has a molecular weight of approximately 340.4 g/mol .[2][3] The precursor ion will be the protonated molecule, [M+H]+. The product ions are generated by fragmentation of the precursor ion in the collision cell.
Table 1: Predicted MRM Transitions for Firocoxib and this compound
| Compound | Predicted Precursor Ion (m/z) | Predicted Product Ion(s) (m/z) | Notes |
| Firocoxib | 337.1 | Fragmentation of the furanone ring and loss of the cyclopropylmethyl group are likely. | The exact product ions should be determined by infusing a standard solution and performing a product ion scan. |
| This compound | 341.1 | Product ions will be shifted by +4 Da if the deuterium atoms are retained in the fragment. | It is crucial to confirm that the selected product ion for this compound does not have isotopic overlap with the precursor ion of Firocoxib. |
Q3: What type of HPLC column is best suited for this compound analysis?
A3: Reversed-phase columns are the standard for Firocoxib analysis. Several publications have reported successful separation using various C18 and Phenyl-Hexyl columns.[4] The choice of column will depend on the specific matrix and desired chromatographic resolution.
Table 2: Recommended HPLC Columns for Firocoxib Analysis
| Column Type | Manufacturer | Dimensions | Reference |
| LUNA Phenyl-Hexyl | Phenomenex | - | [4] |
| Zorbax ZDB C18 | Agilent | 50 mm × 2.1 mm, 3.5 µm | |
| HALO C18 | Advanced Materials Technology | 100 × 2.1 mm, 2.0 µm | [5] |
Experimental Protocols
Standard Solution and Internal Standard Preparation
Detailed protocols for preparing standard solutions are crucial for accurate quantification.
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Firocoxib and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of Firocoxib and this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solutions with methanol or a mixture of methanol and water to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration that provides a consistent and robust signal in the LC-MS/MS system. The optimal concentration should be determined during method development.
Sample Preparation: Solid-Phase Extraction (SPE)
A validated method for extracting Firocoxib from equine plasma provides a good starting point for sample preparation.
Protocol 2: Solid-Phase Extraction from Plasma
-
Sample Pre-treatment: To 1 mL of plasma, add the this compound internal standard working solution.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a hydrophobic-lipophilic balanced polymer) with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the Firocoxib and this compound from the cartridge using an appropriate organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Optimization
The following diagram outlines the workflow for optimizing the LC-MS/MS parameters.
Caption: Workflow for LC-MS/MS Method Optimization.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Q: My this compound internal standard peak is showing a slight shoulder or is broader than the Firocoxib peak. What could be the cause?
A: This could be due to a phenomenon known as a "chromatographic shift" sometimes observed with deuterated standards. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in chromatographic behavior.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to improve peak shape.
-
Check for Contamination: Ensure the this compound standard is not contaminated with unlabeled Firocoxib.
-
Evaluate Integration: Ensure your peak integration parameters are set correctly to account for any minor peak shape irregularities.
-
Q: I am observing a signal for Firocoxib in my blank samples that contain only the this compound internal standard. What is happening?
A: This is likely due to "isotopic contribution" or "cross-talk," where a small percentage of the this compound exists with one fewer deuterium atom, which can be detected in the Firocoxib MRM channel.
-
Troubleshooting Steps:
-
Check Purity of IS: Verify the isotopic purity of your this compound standard with the manufacturer.
-
Select Different Product Ions: Choose product ions for Firocoxib and this compound that are well-separated in mass to minimize overlap.
-
Background Subtraction: If the contribution is consistent, it may be possible to subtract the background signal in your data processing.
-
Q: My recovery of this compound is inconsistent between samples. What should I investigate?
A: Inconsistent recovery points to issues in the sample preparation process.
-
Troubleshooting Steps:
-
SPE Variability: Ensure consistent conditioning, loading, washing, and elution steps for your solid-phase extraction.
-
Evaporation Issues: Check for sample loss during the evaporation step. Avoid overly aggressive heating or nitrogen flow.
-
Matrix Effects: Investigate if there are significant differences in the matrices of your samples that could be affecting extraction efficiency.
-
The following diagram illustrates the logical flow for troubleshooting common issues.
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (this compound) | COX | 1325700-11-5 | Invivochem [invivochem.com]
- 3. Firocoxib | C17H20O5S | CID 208910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive study on degradation profile of firocoxib and structural elucidation of its key degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Firocoxib with Firocoxib-d4
Welcome to the technical support center for the analysis of Firocoxib using Firocoxib-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as an internal standard for Firocoxib analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Firocoxib. The key advantage of using a SIL internal standard is its ability to compensate for matrix effects.[1][2] Since this compound is chemically identical to Firocoxib, it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer. This allows for more accurate and precise quantification of Firocoxib, especially in complex biological matrices like plasma, urine, or tissue.
Q2: What are "matrix effects" and how do they impact the analysis of Firocoxib?
A2: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[3] In the analysis of Firocoxib, components of biological samples (e.g., salts, lipids, proteins) can suppress or enhance the ionization of Firocoxib in the mass spectrometer source, leading to inaccurate quantification.[3] For instance, in the analysis of Firocoxib in plasma and urine, ionization efficiencies were reported to be greater than 72%, indicating that matrix components interfered with the ionization process.[4][5][6][7][8][9][10]
Q3: What are the typical sample preparation techniques for analyzing Firocoxib in biological matrices?
A3: Common sample preparation techniques for Firocoxib analysis include:
-
Solid Phase Extraction (SPE): This is a widely used method for cleaning up samples and concentrating the analyte. For Firocoxib analysis in plasma and urine, SPE has been successfully employed.[4][5][6][7][9]
-
Liquid-Liquid Extraction (LLE): LLE is another common technique used to isolate Firocoxib from the sample matrix. A mixture of ethyl acetate and hexane has been used for the extraction of Firocoxib from plasma and equine tissues.[11][12]
Q4: What are the recommended chromatographic conditions for Firocoxib analysis?
A4: Reversed-phase high-performance liquid chromatography (HPLC) is the standard method for separating Firocoxib. Typical columns include C18 or Phenyl-Hexyl stationary phases.[4][5][6][7][9] Mobile phases often consist of an organic solvent like acetonitrile and an aqueous buffer, such as ammonium formate or water with trifluoroacetic acid.[4][5][6][7][9][11][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Firocoxib with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary.[13][14] |
| Inappropriate injection solvent. | Ensure the injection solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase.[13] | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| High Backpressure | Blockage in the LC system (e.g., guard column, column frit, tubing). | Systematically check and replace components, starting from the guard column and moving upstream.[14] |
| Particulate matter from samples. | Filter all samples and mobile phases before use.[14] | |
| Low Signal Intensity or Loss of Sensitivity | Ion source contamination. | Clean the ion source of the mass spectrometer. |
| Matrix suppression. | Optimize sample preparation to remove interfering matrix components. Consider using a more rigorous SPE protocol or a different LLE solvent system. | |
| Inefficient ionization. | Adjust mass spectrometer source parameters (e.g., temperature, gas flows, voltages). | |
| Inconsistent Results (Poor Precision) | Inconsistent sample preparation. | Ensure consistent and reproducible sample handling and extraction procedures. Automation of sample preparation can improve precision.[4][5][6][7][9] |
| Variable matrix effects between samples. | While this compound compensates for matrix effects, significant variations can still impact precision. Ensure that the internal standard is added early in the sample preparation process to account for variability in extraction recovery. | |
| Instrument instability. | Check for fluctuations in pump pressure, column temperature, and mass spectrometer performance. | |
| Internal Standard Signal is Low or Absent | Error in internal standard addition. | Verify the concentration and addition of the this compound working solution. |
| Degradation of the internal standard. | Prepare fresh this compound working solutions. | |
| Carryover | Contamination from a previous high-concentration sample. | Inject blank samples between experimental samples to ensure the system is clean. Optimize the autosampler wash procedure. |
Experimental Protocols
Example Protocol: Firocoxib Analysis in Plasma using LC-MS/MS
This protocol is a generalized example based on published methods.[4][5][6][7][9] Researchers should validate the method for their specific application.
1. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Vortex mix the sample.
-
Condition an SPE plate with methanol followed by equilibration with water.
-
Load the plasma sample onto the SPE plate.
-
Wash the plate with a weak organic solvent to remove interferences.
-
Elute Firocoxib and this compound with an appropriate elution solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Example Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Phenomenex Luna Phenyl-Hexyl (50 x 2.0 mm, 3 µm) |
| Mobile Phase A | 2 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 45% B) or a shallow gradient |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transitions | Firocoxib: Optimize for specific instrumentthis compound: Optimize for specific instrument |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a representative study on Firocoxib analysis.
| Matrix | Extraction Efficiency (Recovery) | Ionization Efficiency (due to Matrix Effects) |
| Plasma | >93% | >72% |
| Urine | >93% | >72% |
| Data from Letendre et al. (2007)[4][5][6][7] |
Visualizations
Firocoxib Mechanism of Action: COX-2 Inhibition Signaling Pathway
Firocoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[15][16] COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[17][18] By selectively inhibiting COX-2, Firocoxib reduces the production of these pro-inflammatory prostaglandins.
Caption: Firocoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Troubleshooting Workflow for Low Signal Intensity
This diagram outlines a logical workflow for troubleshooting low signal intensity during Firocoxib analysis.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. colab.ws [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of firocoxib in equine plasma using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. agilent.com [agilent.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. diposit.ub.edu [diposit.ub.edu]
- 17. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Firocoxib-d4 Technical Support Center: Preventing Isotopic Exchange
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and analysis of Firocoxib-d4 to prevent the isotopic exchange of deuterium atoms. Adhering to these protocols is critical for maintaining the isotopic purity of the standard and ensuring the accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a process where a deuterium (D) atom in a molecule is replaced by a protium (H) atom from the surrounding environment (e.g., from solvents or reagents). This process, also known as D-H or H/D exchange, compromises the isotopic purity of the labeled compound. For this compound, which is used as an internal standard in quantitative analyses, such exchange can lead to inaccurate measurements and flawed pharmacokinetic or metabolic data.[][2]
Q2: Where are the deuterium labels on this compound, and are they stable?
A2: In commercially available this compound (CAS 1325700-11-5), the four deuterium atoms are located on the cyclopropyl ring (specifically, 3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]).[3] These C-D bonds on a saturated aliphatic ring are generally stable. However, all deuterated compounds can be susceptible to exchange under certain conditions, such as in acidic or basic aqueous media.[4][5]
Q3: A previous study reported significant deuterium exchange in a Firocoxib isotopologue. Is this relevant to this compound?
A3: Yes, it is highly relevant as a cautionary example. A study on the synthesis of a Firocoxib-[¹³C,²H₃] isotopologue, where the deuterium atoms were on the methyl sulfone group, found extensive D-H exchange in aqueous media, even at neutral pH.[6] While the deuterium labels in this compound are in a different, more stable position, this finding underscores the importance of carefully controlling experimental conditions, particularly avoiding protic solvents like water and alcohols when possible, to prevent potential exchange.
Q4: What are the primary factors that can induce isotopic exchange in this compound?
A4: The primary factors are exposure to protic solvents (which can donate protons), non-neutral pH, and elevated temperatures. The combination of these factors, for example, an acidic aqueous mobile phase in an HPLC system running at a high temperature, significantly increases the risk of D-H exchange.[7][8][9]
Q5: How should I properly store this compound?
A5: this compound should be stored as a solid at -20°C.[3][10] Once dissolved, stock solutions should also be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to atmospheric moisture.[10] Avoid repeated freeze-thaw cycles.
Q6: What solvents are recommended for preparing this compound solutions?
A6: It is highly recommended to use anhydrous aprotic solvents. Firocoxib is highly soluble in Dimethyl Sulfoxide (DMSO).[11] Anhydrous DMSO or acetonitrile are excellent choices for preparing stock solutions. When preparing samples for analysis, minimize the use of water or other protic solvents (e.g., methanol, ethanol). If aqueous solutions are necessary, use them just prior to analysis and keep them cold.
Troubleshooting Guide
Issue: My mass spectrometry data shows unexpected peaks.
You observe peaks at masses lower than expected for this compound (e.g., M-1, M-2), or the isotopic distribution does not match the theoretical pattern for a d4-labeled compound. This could indicate that D-H exchange has occurred.
Troubleshooting Workflow
This workflow guides you through the steps to identify and resolve suspected isotopic exchange.
Caption: Troubleshooting flowchart for identifying and resolving suspected isotopic exchange.
Data Presentation
The risk of isotopic exchange is heavily dependent on the experimental conditions. The following table summarizes the risk levels associated with common laboratory parameters.
| Parameter | Low Risk Condition | Medium Risk Condition | High Risk Condition |
| Solvent | Anhydrous aprotic (e.g., Acetonitrile, DMSO, THF) | Short-term exposure to neutral D₂O or aprotic/protic mix | Prolonged exposure to H₂O, Methanol, Ethanol; Acidic or basic aqueous solutions |
| pH | Neutral (6-8) in aprotic solvent | Near-neutral (4-9) in aqueous solution for short duration | Acidic (<4) or Basic (>9) in aqueous solution |
| Temperature | ≤ 4°C | Room Temperature (20-25°C) | > 40°C |
| Exposure Time | Solid form; freshly prepared solutions analyzed immediately | Solutions stored for a few hours at low temperature | Solutions stored overnight or longer, especially at room temp or above |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
Objective: To prepare a stable stock solution while minimizing the risk of D-H exchange.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glass vial with a PTFE-lined screw cap
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance and appropriate syringes/pipettes
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound (e.g., 1 mg) into a clean, dry glass vial in a low-humidity environment or under a stream of inert gas.
-
Using a dry syringe or pipette, add the required volume of anhydrous DMSO (e.g., 1 mL for a 1 mg/mL solution).
-
Immediately cap the vial tightly.
-
Gently vortex the vial until the solid is completely dissolved.
-
Purge the headspace of the vial with inert gas before final tightening of the cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: General Guideline for Sample Analysis by LC-MS
Objective: To analyze this compound while minimizing isotopic exchange during the analytical run.
Procedure:
-
Sample Preparation:
-
Thaw the stock solution and prepare working dilutions as needed.
-
Use an aprotic solvent (e.g., acetonitrile) for dilutions whenever possible.
-
If the sample matrix is aqueous, keep the sample at a low temperature (e.g., 4°C in the autosampler) and analyze as quickly as possible after preparation.
-
-
Chromatography Conditions:
-
Mobile Phase: If compatible with the assay, prioritize mobile phases containing a high percentage of aprotic organic solvents. If an aqueous mobile phase is required, ensure the pH is as close to neutral as possible. Avoid strong acids or bases.
-
Temperature: Set the column oven to the lowest temperature that still provides adequate chromatographic separation to reduce the rate of any potential exchange.[8]
-
Flow Rate & Run Time: Optimize the method to have the shortest possible run time to minimize the sample's exposure to potentially exchange-inducing conditions.
-
-
Data Review:
-
After analysis, carefully review the mass spectrum of the this compound peak. Check for any evidence of back-exchange (loss of deuterium), which would manifest as an increase in the intensity of lower mass isotopologues.[9]
-
Recommended Handling Workflow
The following diagram illustrates the ideal workflow for handling this compound to preserve its isotopic integrity from receipt to final analysis.
Caption: Recommended workflow for handling this compound to prevent isotopic exchange.
References
- 2. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 3. This compound | CAS 1325700-11-5 | LGC Standards [lgcstandards.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Synthesis of stable isotope-labelled firocoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound (this compound) | COX | 1325700-11-5 | Invivochem [invivochem.com]
- 11. researchgate.net [researchgate.net]
Common pitfalls in using deuterated internal standards like Firocoxib-d4
Welcome to the technical support center for the use of Firocoxib-d4 as an internal standard in analytical methods. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Firocoxib, a non-steroidal anti-inflammatory drug (NSAID).[1][2] It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Ideally, a stable isotope-labeled IS like this compound has nearly identical chemical and physical properties to the analyte (Firocoxib), allowing it to compensate for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[3][4][5]
Q2: What are the most common pitfalls when using this compound as an internal standard?
The most significant pitfalls associated with deuterated internal standards like this compound include:
-
Isotopic Exchange: Deuterium atoms can be replaced by hydrogen atoms from the solvent or matrix, especially in aqueous solutions.[6][7][8] This can lead to the formation of unlabeled Firocoxib, artificially inflating the measured concentration of the analyte.
-
Chromatographic Isotope Effect: Deuteration can slightly alter the retention time of the molecule compared to the non-deuterated analyte.[3][6][9] If this occurs in a region of the chromatogram with varying matrix effects, the analyte and the internal standard will not experience the same degree of ion suppression or enhancement, leading to inaccurate quantification.[3][10]
-
Differential Matrix Effects: Even with co-elution, the analyte and the internal standard may experience different levels of ion suppression or enhancement from co-eluting matrix components.[3][11][12]
-
Purity of the Internal Standard: The this compound standard may contain impurities, including the unlabeled Firocoxib, which can lead to biased results.[3]
Q3: I am observing a small peak at the retention time of unlabeled Firocoxib in my blank samples spiked only with this compound. What could be the cause?
This observation could be due to two main reasons:
-
Isotopic Impurity: The this compound internal standard may contain a small amount of unlabeled Firocoxib as an impurity from its synthesis.
-
In-source Back-Exchange: Deuterium atoms, particularly those on certain functional groups, can exchange with protons in the solvent during the analytical process, especially in the heated electrospray ionization (ESI) source of the mass spectrometer. A study on a deuterated analog of Firocoxib highlighted that deuterium atoms on the methyl sulfone group can undergo extensive exchange in aqueous media, even at neutral pH.[7][8]
Troubleshooting Guides
Problem 1: Inaccurate or Inconsistent Quantitative Results
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange | 1. Evaluate IS Stability: Incubate this compound in the sample matrix and solvent at different pH values and temperatures to assess the stability of the deuterium labels. Analyze the samples over time to monitor for any increase in the unlabeled Firocoxib signal.[3] 2. Optimize Solvent Conditions: Avoid strongly acidic or basic conditions during sample preparation and storage if the label position is susceptible to exchange.[13] |
| Chromatographic Shift & Differential Matrix Effects | 1. Assess Co-elution: Carefully examine the chromatograms to confirm that Firocoxib and this compound co-elute. Even a small shift in retention time can lead to differential matrix effects.[3][10] 2. Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard in different biological matrices.[3][12] 3. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of Firocoxib from matrix interferences and to ensure co-elution with this compound. |
| Purity of Internal Standard | 1. Verify IS Purity: Analyze a high-concentration solution of the this compound internal standard to check for the presence of unlabeled Firocoxib. 2. Contact Supplier: If significant impurity is detected, contact the supplier for a certificate of analysis or a new batch of the internal standard. |
Problem 2: Poor Precision and Reproducibility
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Improve Sample Preparation: Implement more rigorous sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[3] 2. Dilution: Dilute the samples to reduce the concentration of matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ). |
| Inconsistent Analyte/IS Response Ratio | 1. Check for Contamination: Ensure there is no carryover from previous injections by running blank injections between samples. 2. Instrument Performance: Verify the stability and performance of the LC-MS/MS system. |
Experimental Protocols
Protocol 1: Evaluation of Isotopic Exchange
Objective: To determine the stability of the deuterium labels on this compound in a given matrix.
Methodology:
-
Prepare Samples:
-
Prepare a solution of this compound at a known concentration in the biological matrix of interest (e.g., plasma, urine).
-
Prepare a control sample of this compound in a pure solvent (e.g., acetonitrile).
-
-
Incubation:
-
Incubate the matrix and control samples at various conditions that mimic the experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
-
Sample Preparation:
-
Extract Firocoxib and this compound from the incubated samples using the established sample preparation method.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples by LC-MS/MS.
-
Monitor the signal intensity of both Firocoxib and this compound.
-
-
Data Analysis:
-
Calculate the percentage of back-exchange by comparing the peak area of the unlabeled Firocoxib in the matrix samples to the initial peak area of the this compound. An increase in the unlabeled Firocoxib signal over time in the matrix sample compared to the control indicates isotopic exchange.
-
Protocol 2: Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for both Firocoxib and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of Firocoxib and this compound at a known concentration in the mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix samples using the established method. Spike the extracted matrix with Firocoxib and this compound at the same concentration as in Set A.
-
Set C (Matrix Blank): Analyze the extracted blank matrix to check for interferences.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Compare the ME for Firocoxib and this compound. A significant difference suggests that this compound may not be adequately compensating for matrix effects.
-
Visualizations
Caption: Troubleshooting workflow for issues with deuterated internal standards.
Caption: Workflow for the assessment of matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (this compound) | COX | 1325700-11-5 | Invivochem [invivochem.com]
- 3. waters.com [waters.com]
- 4. scispace.com [scispace.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Synthesis of stable isotope-labelled firocoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Firocoxib and Firocoxib-d4 Chromatographic Analysis
Welcome to the technical support center for the chromatographic analysis of Firocoxib and its deuterated internal standard, Firocoxib-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.
Troubleshooting Guide
This guide provides a systematic approach to resolving common chromatographic peak issues.
Problem: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy and precision of quantification. Tailing peaks are common with amine-containing compounds, while fronting can indicate column overload.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Use a column with end-capping to minimize silanol interactions. The addition of a small amount of acid (e.g., 0.1% formic acid or 0.025% trifluoroacetic acid) to the mobile phase can also help by protonating free silanols and reducing peak tailing.[1][2] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For Firocoxib, a weakly acidic compound, a mobile phase with a slightly acidic pH can improve peak symmetry. |
| Contaminated Guard/Analytical Column | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, replace the guard column or, if necessary, the analytical column. |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions to avoid peak distortion. |
Problem: Peak Splitting
Split peaks can be indicative of several issues, from problems with the sample introduction to a compromised column.
Troubleshooting Workflow for Split Peaks
References
Firocoxib-d4 degradation products and their identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation products of Firocoxib-d4 and their identification. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Disclaimer: The majority of publicly available research on degradation pathways has been conducted on the non-deuterated form of Firocoxib. This guide assumes that the degradation pathways for this compound are analogous to those of Firocoxib due to the chemical similarity. The deuterium labeling on the cyclopropyl group is not expected to alter the primary degradation mechanisms involving the furanone ring and other reactive sites.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound expected to be unstable?
A1: Based on forced degradation studies of firocoxib, the compound is most susceptible to degradation under acidic, oxidative, and photolytic conditions. It is found to be relatively stable under basic (alkaline) and thermal stress.[1][2][3]
Q2: What are the major degradation products of this compound that I should be looking for?
A2: Studies on firocoxib have identified several degradation products (DPs). While a comprehensive list of all potential DPs for the d4 variant is not available, research on the parent compound has proposed several structures that can be logically extended to this compound. The primary sites of degradation involve the furanone ring and the cyclopropylmethoxy side chain.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying firocoxib and its related substances.[4] For structural elucidation and identification of unknown degradation products, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural confirmation of isolated degradation products.[1][3]
Troubleshooting Guide
Q4: I am not seeing good separation between this compound and its degradation products in my HPLC analysis. What can I do?
A4: Poor separation can be due to several factors. Consider the following troubleshooting steps:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase (e.g., water with 0.1% formic acid). A shallower gradient or isocratic elution with a lower percentage of the strong solvent may improve the resolution of early-eluting peaks.
-
Column Chemistry: Ensure you are using a suitable column. A C18 column is a good starting point, as it has been shown to be effective for separating firocoxib and its degradation products.[1][3]
-
Flow Rate: A lower flow rate can sometimes improve separation, although it will increase the run time.
-
pH of the Mobile Phase: The pH can affect the ionization state of the analytes and thus their retention. Ensure the pH of your aqueous mobile phase is consistent and appropriate for the analytes.
Q5: I am observing unexpected peaks in my chromatogram. How can I determine if they are degradation products?
A5: To identify if new peaks are degradation products, you can perform the following:
-
Stress Studies: Subject a pure sample of this compound to forced degradation conditions (acidic, oxidative, photolytic). If the unexpected peaks increase in area under these conditions, they are likely degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unexpected peaks can provide the molecular weight of the potential degradation products. Comparing this to the molecular weight of this compound will indicate the type of chemical modification that has occurred (e.g., hydrolysis, oxidation).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your this compound peak. Co-eluting impurities can be an indication of degradation.
Q6: My this compound sample appears to be degrading even under normal storage conditions. What are the recommended storage conditions?
A6: While specific long-term stability data for this compound is not extensively published, based on its susceptibility to light, it is recommended to store this compound, both in solid form and in solution, protected from light and at a controlled room temperature or refrigerated. For long-term storage, consult the supplier's recommendations.
Quantitative Data
The following table summarizes the observed degradation of firocoxib under various stress conditions, providing a quantitative insight into its stability profile.
| Stress Condition | Incubation Time | Temperature | % Degradation of Firocoxib | Reference |
| Acidic (0.3 M HCl) | 4 hours | 105 °C | ~7.4% | [2] |
| Acidic (pH 2.0 Buffer) | 2 hours | 120 °C | ~50% | [2] |
| Alkaline, Thermal, Basic | Not specified | Not specified | Found to be quite stable | [1][3] |
| Oxidative (H₂O₂, KMnO₄, K₂Cr₂O₇), Photolytic | Not specified | Not specified | Found to be somewhat unstable | [1][3] |
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to generate its degradation products, based on established methods for firocoxib.
1. Acidic Degradation:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours), or until sufficient degradation is observed by HPLC.
-
Neutralize the solution with an appropriate base (e.g., 0.1 M sodium hydroxide) before analysis.
2. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for a specified duration (e.g., 48 hours), monitoring the degradation by HPLC.
3. Photolytic Degradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water 1:1).
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period.
-
A control sample should be kept in the dark at the same temperature to differentiate between thermal and photolytic degradation.
Analytical HPLC Method for Firocoxib and its Degradation Products
-
Column: HALO C18 (100 x 2.1 mm, 2.0 µm) or equivalent.[1][3]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar degradation products.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 5 µL.
Visualizations
Caption: Experimental workflow for the generation and identification of this compound degradation products.
Caption: Putative major degradation pathways for this compound based on known coxib chemistry.
References
Technical Support Center: Firocoxib-d4 for Minimizing Ion Suppression
Welcome to the technical support center for the effective use of Firocoxib-d4 as an internal standard to minimize ion suppression in LC-MS/MS analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of Firocoxib in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Firocoxib analysis?
Ion suppression is a matrix effect frequently encountered in liquid chromatography-mass spectrometry (LC-MS). It refers to the reduction in the ionization efficiency of the target analyte, in this case, Firocoxib, due to the presence of co-eluting interfering compounds from the sample matrix (e.g., plasma, urine). This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification of Firocoxib. In complex biological samples, endogenous components like salts, proteins, and phospholipids are common causes of ion suppression.
Q2: How does using this compound help in minimizing ion suppression?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Firocoxib. The key principle behind its use is that it is chemically identical to Firocoxib, with the only difference being the replacement of four hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte (Firocoxib) and the internal standard (this compound).
Because of their near-identical physicochemical properties, Firocoxib and this compound co-elute during chromatographic separation and experience the same degree of ion suppression from the sample matrix. By measuring the ratio of the Firocoxib signal to the this compound signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
Problem: Poor peak shape (tailing, fronting, or splitting) for Firocoxib and/or this compound.
| Possible Cause | Suggested Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is suitable for Firocoxib and the column chemistry. For Firocoxib, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used. |
| Injection of Sample in a Stronger Solvent | The sample solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column Degradation | If the column has been used extensively, especially with aggressive mobile phases or high temperatures, it may need to be replaced. |
Problem: High variability in Firocoxib results despite using this compound.
| Possible Cause | Suggested Solution |
| Chromatographic Separation of Firocoxib and this compound | While they are expected to co-elute, minor differences in retention time can occur due to the deuterium isotope effect. If a steep gradient is used, this separation can be exacerbated, leading to differential ion suppression. Optimize the chromatographic method to ensure complete co-elution. A shallower gradient or isocratic elution might be necessary. |
| Insufficient Equilibration Time | Ensure the column is properly equilibrated between injections to guarantee reproducible retention times. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash method if necessary. |
Problem: Low signal intensity for both Firocoxib and this compound.
| Possible Cause | Suggested Solution |
| Severe Ion Suppression | Improve sample preparation to remove more matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation. |
| Instrumental Issues | Check the mass spectrometer's tuning and calibration. Ensure the ion source is clean. |
| Inefficient Ionization | Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature) for Firocoxib. |
Experimental Protocol: Quantification of Firocoxib in Plasma
This protocol is based on the validated LC-MS/MS method described by Letendre et al. (2007) for the analysis of Firocoxib in horse and dog plasma.[1][2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of plasma, add the internal standard (this compound) solution.
-
Perform solid-phase extraction using a suitable SPE plate (e.g., 96-well plate).
-
Wash the SPE cartridge to remove interfering matrix components.
-
Elute Firocoxib and this compound from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | PHENOMENEX LUNA Phenyl-Hexyl |
| Mobile Phase | 45% acetonitrile and 55% of a 2 mM ammonium formate buffer |
| Flow Rate | Isocratic elution |
| Ionization Mode | Electrospray Ionization (ESI) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
3. Quantitative Data
A validated method for Firocoxib in plasma demonstrated the effectiveness of the protocol in mitigating matrix effects.[1][2]
| Metric | Result | Interpretation |
| Ionization Efficiency | >72% | Indicates that the sample preparation and chromatographic conditions effectively minimize ion suppression, allowing for reliable quantification.[1][2] |
| Extraction Recovery | >93% | Demonstrates the efficiency of the SPE method in extracting Firocoxib from the plasma matrix.[1][2] |
| Method Accuracy | 88-107% | Shows that the measured concentrations are close to the true values, indicating minimal bias from matrix effects.[1][2] |
| Precision (CV%) | <12.2% | Reflects the high reproducibility of the method.[1][2] |
By implementing a robust sample preparation method and utilizing a stable isotope-labeled internal standard like this compound, researchers can confidently and accurately quantify Firocoxib in complex biological matrices, overcoming the challenges posed by ion suppression.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Firocoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of Firocoxib in biological matrices. The focus is on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Firocoxib-d4, and its comparison with alternative methods employing other internal standards or an external standard approach. The experimental data and protocols presented herein are compiled from various scientific studies to offer an objective overview for researchers in the field.
Method Performance Comparison
The selection of an appropriate analytical method is critical for accurate pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative bioanalysis due to its ability to effectively compensate for matrix effects and variations in sample processing and instrument response.
Below is a summary of the performance characteristics of different analytical methods for Firocoxib quantification.
| Parameter | Method 1: LC-MS/MS with this compound (Internal Standard) | Method 2: LC-MS/MS with Celecoxib (Internal Standard) | Method 3: HPLC-UV with External Standard |
| Linearity Range | 1 - 3000 ng/mL | 0.5 - 200 ng/mL[1] | 25 - 10,000 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3] | 0.5 ng/mL[1] | 25 ng/mL[2] |
| Accuracy (% Recovery) | 88 - 107%[3] | 95 - 107%[1] | Not explicitly stated, but method validated as per guidelines.[2] |
| Precision (% CV) | < 12.2%[3] | < 10%[1] | Not explicitly stated, but method validated as per guidelines.[2] |
| Extraction Recovery | > 93%[3] | 92 - 104%[1] | Not explicitly stated in the provided abstract. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and for understanding the nuances of each analytical approach.
Method 1: LC-MS/MS with this compound (Internal Standard)
This method represents a robust and sensitive approach for the quantification of Firocoxib in plasma.
Sample Preparation:
-
To 200 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).
-
Perform protein precipitation by adding 600 µL of acetonitrile.
-
Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of delivering a gradient flow.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Firocoxib: Precursor ion > Product ion (to be determined based on the instrument, e.g., m/z 337 > 251).
-
This compound: Precursor ion > Product ion (e.g., m/z 341 > 255).
-
Method 2: LC-MS/MS with Celecoxib (Internal Standard)
This method offers an alternative internal standard for Firocoxib analysis.[1]
Sample Preparation:
-
Solid-phase extraction (SPE) is utilized for sample clean-up.[1]
-
The specific SPE cartridge and elution solvents should be optimized for Firocoxib and Celecoxib.
Chromatographic Conditions:
-
Column: Agilent Zorbax ZDB C18 column (50 mm × 2.1 mm i.d., 3.5 μm).[1]
-
Mobile Phase: A gradient elution using methanol and 0.1% aqueous formic acid.[1]
Mass Spectrometric Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer.[1]
-
Ionization Mode: Positive electrospray mode.[1]
-
Data Acquisition: Full-scan mode over a mass range of 100–550 Da.[1]
Method 3: HPLC-UV with External Standard
This method is a more traditional approach and may be suitable for applications where the high sensitivity of mass spectrometry is not required.[2]
Sample Preparation:
-
Firocoxib bulk drug substance is dissolved in 100% acetonitrile.[2]
Chromatographic Conditions:
-
Column: HALO biphenyl column (30 mm x 4.6 mm i.d., 2.7 µm particle size).[2]
-
Mobile Phase: A gradient of 0.1% H3PO4 in water and acetonitrile.[2]
-
Flow Rate: 2.5 mL/min.[2]
-
Detection: UV detection at 240 nm.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Firocoxib using an internal standard.
References
Cross-validation of Firocoxib assays with different internal standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Firocoxib in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of an appropriate internal standard (IS) is critical for correcting analytical variability and ensuring data reliability. This guide provides a detailed comparison of two commonly employed internal standards, Deracoxib and Celecoxib, for the bioanalysis of Firocoxib, supported by experimental data from published literature.
Performance Comparison of Firocoxib Assays with Different Internal Standards
The selection of an internal standard is a crucial step in method development for quantitative bioanalysis. An ideal internal standard should mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention, without interfering with the analyte's measurement. This section compares the performance of Firocoxib assays using Deracoxib and Celecoxib as internal standards.
Assay Performance with Deracoxib as Internal Standard
A high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been validated for the determination of Firocoxib in equine tissue using Deracoxib as the internal standard.[1][2] The structural similarity between Firocoxib and Deracoxib, both being diaryl-substituted γ-lactones, contributes to their comparable analytical behavior.
| Parameter | Firocoxib | Deracoxib (IS) | Reference |
| Linearity (ng/gm) | 5 - 1500 (r² > 0.99) | - | [1][2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/gm | - | [1] |
| Intra-assay Precision (CV%) | 1.4 - 6.2 | - | [1][2] |
| Inter-assay Precision (CV%) | 0.9 - 8.7 | - | [1][2] |
| Recovery (%) | 94 - 102 | 95 (RSD: 8.9%) | [1][2] |
Assay Performance with Celecoxib as Internal Standard
A liquid chromatography-high resolution mass spectrometry (LC-HRMS) method has been developed for the pharmacokinetic study of Firocoxib in camel plasma, employing Celecoxib as the internal standard.[3] Celecoxib, a selective COX-2 inhibitor like Firocoxib, serves as a suitable internal standard for mass spectrometry-based detection.
| Parameter | Firocoxib | Celecoxib (IS) | Reference |
| Linearity (ng/mL) | 0.5 - 200 | - | [3] |
| Recovery (%) | 92 - 104 | - | [3] |
| Intra- and Inter-day Precision (CV%) | < 10 | - | [3] |
| Accuracy (%) | 95 - 107 | - | [3] |
Experimental Protocols
Detailed methodologies for the two compared assays are provided below to allow for replication and adaptation in your laboratory.
Method 1: Firocoxib in Equine Tissue with Deracoxib IS (HPLC-UV)
This method is adapted from the work of Cox et al. (2015).[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
References
Comparative pharmacokinetic study of Firocoxib and Celecoxib-d4
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Firocoxib and Celecoxib, compiled from various studies in different species. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these drugs.
Table 1: Pharmacokinetic Parameters of Firocoxib
| Species | Dosage | Route | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Bioavailability (%) | Vd (L/kg) | Cl (mL/h/kg) | Reference |
| Horse | 0.1 mg/kg | Oral | 75 | 3.9 | 1.8 | 30 | 79 | - | - | [1][2] |
| Horse | 0.1 mg/kg | IV | 210 | - | 2.3 | 34 | - | 1.7 | 37 | [1][2] |
| Horse | 57 mg | Oral (Paste) | - | - | - | 31.07 ± 10.64 | 112 | 1.81 ± 0.59 | 42.61 ± 11.28 | [3] |
| Horse | 57 mg | Oral (Tablet) | - | - | - | - | 88 | - | - | [3] |
| Dog | 57 mg | Oral | 1555 (Geometric Mean) | 2.26 | 14248 (Geometric Mean) | - | - | - | - | [4] |
| Dog | 57 mg | Oral | 790 (Geometric Mean) | 2.88 | 10910 (Geometric Mean) | - | - | - | - | [5] |
| Calf | 0.5 mg/kg | Oral | 127.9 (Geometric Mean) | 4.0 | - | 18.8 | 98.4 | - | - | [6] |
| Calf | 0.5 mg/kg | IV | - | - | - | 37.2 | - | 3.10 | 121.7 | [6] |
Table 2: Pharmacokinetic Parameters of Celecoxib
| Species | Dosage | Route | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Bioavailability (%) | Vd (L) | Cl (L/h) | Reference |
| Human | 200 mg | Oral | 705 | 3 | - | ~11 | - | ~429 | ~27.7 | [7] |
| Human | 200 mg | Oral | 705.3 ± 290.6 | - | - | 13.9 ± 7.9 | - | - | - | [8] |
| Human | 200 mg | Oral | 378.022 | 3.2 | - | - | - | - | - | [9] |
| Human | 200 mg | Oral | 397.265 | 3.3 | - | - | - | - | - | [9] |
| Cockatiel | 10 mg/kg | Oral | - | - | - | 0.88 | 56-110 | - | - | [10] |
Experimental Protocols
The pharmacokinetic data presented in this guide were generated using standardized and validated experimental protocols. A typical study design for determining the pharmacokinetic profile of a drug like Firocoxib or Celecoxib is outlined below.
Study Design
A common approach is a randomized, single-dose, two-way crossover study. This design minimizes individual subject variability by having each subject receive both the test and reference formulations, separated by a washout period.[11]
Subject Selection
Healthy, adult subjects of the target species are typically recruited. For animal studies, specific breeds may be chosen (e.g., Beagle dogs, Quarter Horses).[4][5] For human studies, volunteers undergo a thorough health screening to ensure they meet the inclusion criteria and have no contraindications.
Drug Administration
The drug is administered orally (e.g., as a tablet, capsule, or paste) or intravenously as a solution.[1][3] For oral administration, subjects are often required to fast overnight to minimize food-drug interactions.
Blood Sample Collection
Blood samples are collected at predetermined time points before and after drug administration. Samples are typically drawn from a catheter placed in a suitable vein (e.g., jugular vein in horses). The collection schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
Plasma/Serum Preparation
The collected blood samples are centrifuged to separate the plasma or serum, which is then stored frozen until analysis.
Bioanalytical Method
The concentration of the drug and its metabolites in the plasma or serum samples is determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12] This method offers high sensitivity and selectivity.
-
Sample Preparation: This often involves protein precipitation or solid-phase extraction to remove interfering substances from the plasma/serum.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system where the drug is separated from other components on a chromatographic column.
-
Mass Spectrometric Detection: The separated drug is then ionized and detected by a mass spectrometer, which allows for accurate and precise quantification.
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to calculate the key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and Cl.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow of a pharmacokinetic study.
Caption: Workflow of a typical pharmacokinetic study.
Signaling Pathway and Logical Relationships
While Firocoxib and Celecoxib do not directly engage in signaling pathways in the traditional sense of receptor-ligand interactions that trigger intracellular cascades, their mechanism of action is centered on the inhibition of the COX-2 enzyme, which is a key player in the inflammatory pathway.
Caption: Inhibition of the COX-2 pathway by Firocoxib and Celecoxib.
References
- 1. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. colab.ws [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and pharmacodynamics of three formulations of firocoxib in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Firocoxib Quantification with Firocoxib-d4
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. In the analysis of the non-steroidal anti-inflammatory drug (NSAID) Firocoxib, the use of a deuterated internal standard, Firocoxib-d4, has emerged as a critical component for achieving reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies, underscoring the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) when coupled with an isotopic internal standard.
The quantification of Firocoxib in biological matrices such as plasma and urine is essential for pharmacokinetic studies, drug monitoring, and screening.[1][2][3] While various analytical techniques exist, the LC-MS/MS method has demonstrated significantly improved sensitivity and robustness compared to older techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[2][3][4] The inclusion of a stable isotope-labeled internal standard like this compound further refines the LC-MS/MS method, compensating for variations in sample preparation and instrument response, thereby enhancing both the accuracy and precision of the measurements.[5][6]
Comparative Performance of Analytical Methods
The choice of analytical methodology and the use of an appropriate internal standard have a profound impact on the quality of bioanalytical data. The following table summarizes the performance characteristics of different methods for Firocoxib quantification.
| Analytical Method | Internal Standard | Matrix | Accuracy (%) | Precision (CV%) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| LC-MS/MS | Firocoxib-d6 * | Plasma | High (Implied by improved precision and accuracy)[5] | High (Implied by improved precision and accuracy)[5] | 0.1[5] |
| LC-MS/MS | Not specified | Plasma, Urine | 88-107[2][3] | <12.2[2][3] | 1 (Plasma), 5 (Urine)[2][3] |
| LC-MS/MS | Celecoxib | Plasma | 95-107[7] | <10[7] | 0.5[7] |
| HPLC-UV | None (External Standard) | Plasma | 88-103[8] | <10[8] | 25[8] |
| HPLC-UV | None (External Standard) | Plasma | Intra- and inter-assay variability <7[4] | <7[4] | 5[4] |
| HPLC | Deracoxib | Tissue | 94-102[9] | 2.3-10[9] | 5 (ng/gm)[9] |
*Firocoxib-d6, a deuterated standard, is functionally equivalent to this compound for improving method precision and accuracy.
The data clearly indicates that LC-MS/MS methods offer superior sensitivity (lower LLOQ) compared to HPLC-UV methods.[2][3][8] The use of a deuterated internal standard like Firocoxib-d6 is explicitly stated to improve precision and accuracy.[5] While direct comparative data with and without this compound from a single study is not available in the provided results, the principles of bioanalytical method validation strongly support the use of stable isotope-labeled internal standards to account for analytical variability.[6]
Experimental Protocol: Firocoxib Quantification in Plasma by LC-MS/MS
This protocol is a synthesis of methodologies reported in the literature for the quantification of Firocoxib in plasma using LC-MS/MS and an internal standard.[1][2][3][7]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of plasma, add the internal standard solution (this compound).
-
The sample is then prepared using a 96-well solid-phase extraction (SPE) plate.[1][2][3]
-
The SPE plate is conditioned, loaded with the sample, washed to remove interferences, and the analyte is eluted.
2. Chromatographic Separation
-
Chromatographic Column: A reversed-phase column such as a PHENOMENEX LUNA Phenyl-Hexyl or Agilent Zorbax ZDB C18 is used.[1][2][7]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium formate or 0.1% formic acid) is employed.[1][2][7] For example, a mobile phase of 45% acetonitrile and 55% of a 2 mM ammonium formate buffer can be used.[1][2]
-
Flow Rate: A suitable flow rate is maintained to achieve optimal separation.
3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte's properties.
-
Detection: A tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Firocoxib and this compound are monitored for quantification.
4. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Firocoxib to this compound against the concentration of the calibration standards.
-
The concentration of Firocoxib in the unknown samples is then determined from this calibration curve.
Experimental Workflow for Firocoxib Quantification
The following diagram illustrates the typical workflow for the quantification of Firocoxib in a biological sample using LC-MS/MS with an internal standard.
Caption: Workflow for Firocoxib quantification.
Signaling Pathways and Logical Relationships
While Firocoxib's mechanism of action involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a detailed signaling pathway diagram is beyond the scope of this analytical comparison guide. The logical relationship central to this guide is the improvement of analytical accuracy and precision through the use of an isotopic internal standard, as illustrated in the workflow and supported by the provided data.
References
- 1. colab.ws [colab.ws]
- 2. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rmtcnet.com [rmtcnet.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative HPLC-UV method for the determination of firocoxib from horse and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
Inter-laboratory Comparison of Firocoxib Analysis Using Firocoxib-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, with a focus on the use of its deuterated internal standard, Firocoxib-d4. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various validated methods to offer a comparative perspective on performance characteristics. It also includes a detailed experimental protocol and visual diagrams of the analytical workflow and the relevant biological pathway to support research and drug development activities.
Data Presentation: Performance of Validated Analytical Methods
The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results. The following table summarizes the performance characteristics of several published methods for the analysis of Firocoxib. These methods, while not part of a formal inter-laboratory study, demonstrate the expected performance of a well-validated analytical procedure.
| Performance Metric | Method 1 (LC-MS/MS, Plasma) | Method 2 (HPLC-UV, Plasma) | Method 3 (LC-MS/MS, Milk) | Method 4 (HPLC-UV, Tissue) |
| Internal Standard | Piroxicam | Deracoxib | - | Deracoxib |
| Linearity (Concentration Range) | 1 - 3000 ng/mL | 5 - 1500 ng/mL[1] | 5 - 10 ng/mL | 5 - 1500 ng/g[2] |
| Correlation Coefficient (r²) | >0.99 | >0.99 | Not Reported | >0.99[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3][4] | 5 ng/mL[1] | 2.02 ng/mL (CCβ) | 5 ng/g[2] |
| Accuracy (Recovery %) | 88 - 107%[3][4] | 98% (average)[1] | 96 - 105% | 94 - 102%[2] |
| Precision (Intra-assay %RSD) | <12.2% | <7%[1] | <11% | 1.4 - 6.2%[2] |
| Precision (Inter-assay %RSD) | <12.2% | <7%[1] | Not Reported | 0.9 - 8.7%[2] |
Experimental Protocols
A detailed and robust experimental protocol is fundamental for achieving reproducible and comparable results across different laboratories. The following is a synthesized, representative protocol for the analysis of Firocoxib in a biological matrix (e.g., plasma) using this compound as an internal standard, based on common practices in the cited literature.
Materials and Reagents
-
Firocoxib analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., ethyl acetate, hexane)
-
Control biological matrix (e.g., drug-free plasma)
Sample Preparation
-
Spiking: To a 200 µL aliquot of the biological matrix (e.g., plasma), add a known amount of this compound internal standard solution.
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Firocoxib and this compound with a strong organic solvent (e.g., acetonitrile or methanol).
-
-
Liquid-Liquid Extraction (LLE):
-
Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate and hexane) to the sample.[1]
-
Vortex to mix and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer containing the analytes to a clean tube.
-
-
-
Evaporation and Reconstitution: Evaporate the eluate or the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 or Phenyl-Hexyl reversed-phase column is commonly used.[3][4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile or methanol and an aqueous solution containing an additive like formic acid or ammonium formate. A typical mobile phase composition is 45% acetonitrile and 55% of a 2 mM ammonium formate buffer.[3][4]
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Firocoxib and this compound should be optimized.
-
Data Analysis
-
Quantification is performed by calculating the peak area ratio of Firocoxib to this compound.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Firocoxib in the unknown samples is then determined from this curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Firocoxib analysis using a deuterated internal standard.
Firocoxib's Mechanism of Action: COX-2 Signaling Pathway
Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[5] The COX-2 enzyme is primarily induced during inflammatory processes and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[5][6] By selectively inhibiting COX-2, Firocoxib effectively reduces inflammation and pain with a reduced risk of the gastrointestinal side effects often associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[5]
Caption: Firocoxib's inhibition of the COX-2 signaling pathway.
References
- 1. Determination of firocoxib in equine plasma using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. colab.ws [colab.ws]
- 5. Analgesic Efficacy of Firocoxib, a Selective Inhibitor of Cyclooxygenase 2, in a Mouse Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
Ionization Efficiency in ESI-MS: A Comparative Analysis of Firocoxib and Firocoxib-d4
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry. This guide provides a comparative analysis of the ionization efficiency of Firocoxib and its deuterated analog, Firocoxib-d4, in Electrospray Ionization Mass Spectrometry (ESI-MS).
In quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled (SIL) internal standard is often employed to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3] this compound, a deuterated version of the non-steroidal anti-inflammatory drug Firocoxib, serves this purpose. The underlying assumption is that the SIL internal standard will exhibit nearly identical chemical and physical properties to the analyte, including its ionization efficiency in the ESI source.[1][4]
Theoretical Comparison of Ionization Efficiency
Theoretically, Firocoxib and this compound are expected to have very similar ionization efficiencies in ESI-MS. This is because the substitution of hydrogen atoms with deuterium atoms results in a minimal change to the molecule's overall size, polarity, and basicity, which are key factors influencing the ESI process.[5] The efficiency of ion generation in ESI can vary significantly between different compounds, but for an analyte and its corresponding SIL internal standard, this variability is expected to be negligible.[6]
However, a phenomenon known as the "deuterium isotope effect" can potentially lead to slight differences in physicochemical properties.[2] This effect may cause a minor shift in chromatographic retention time between the analyte and the SIL internal standard.[2] If this chromatographic separation occurs in a region with co-eluting matrix components, the analyte and its deuterated analog might experience different degrees of ion suppression or enhancement, leading to a perceived difference in ionization efficiency.[2][7]
Experimental Data Summary
While specific quantitative data for Firocoxib and its deuterated form is absent, the widespread and successful use of deuterated standards in regulated bioanalysis for numerous compounds, including the structurally similar Etoricoxib and its deuterated internal standard, supports the principle of analogous ionization behavior.[9][10]
Experimental Protocol for Comparative Analysis
To definitively determine the relative ionization efficiency of Firocoxib and this compound, a direct comparison experiment would be necessary. The following protocol outlines a typical approach:
-
Solution Preparation: Prepare equimolar solutions of Firocoxib and this compound in a solvent system appropriate for ESI-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse each solution separately into the ESI-MS source at a constant flow rate.
-
Mass Spectrometer Tuning: Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity of the protonated molecules of both Firocoxib and this compound.
-
Data Acquisition: Acquire full scan mass spectra for each compound over a defined period to obtain a stable signal.
-
Signal Intensity Measurement: Determine the average signal intensity or peak area for the molecular ions of Firocoxib and this compound.
-
Comparison: Calculate the ratio of the signal intensities to assess the relative ionization efficiency.
-
Matrix Effect Evaluation (Optional): To investigate the influence of biological matrices, the experiment can be repeated by spiking the compounds into an extracted blank matrix (e.g., plasma or urine) and comparing the signal intensities to those obtained in the neat solution.
Experimental Workflow
Caption: Experimental workflow for comparing the ionization efficiency of Firocoxib and this compound.
Logical Relationship of Factors Influencing Ionization Efficiency
Caption: Factors influencing the ionization efficiency of a compound in ESI-MS.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Firocoxib-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Firocoxib-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Firocoxib. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling to minimize exposure and environmental impact. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity | Oral (Category 4) | H302: Harmful if swallowed[1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to the liver through prolonged or repeated exposure[2] |
| Hazardous to the Aquatic Environment | Acute (Category 1) | H400: Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment | Chronic (Category 1 & 3) | H410: Very toxic to aquatic life with long lasting effects[1], H412: Harmful to aquatic life with long lasting effects[2] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protective Equipment | Specification |
| Eyes/Face | Safety Goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) approved standards[3] |
| Hands | Protective gloves | Chemical impermeable gloves[3] |
| Skin and Body | Impervious clothing, Protective disposable gown | Made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs[1][4] |
| Respiratory | Suitable respirator | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced[3]. A surgical N-95 respirator can provide both respiratory and splash protection[5] |
Note: No occupational exposure limit values have been established for Firocoxib.[1][6]
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Work in a well-ventilated area.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
Pregnant women should not be exposed to this product.
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a dry, cool, and well-ventilated place.[3]
-
Recommended storage is at -20°C for the powder and -80°C when in solvent.[1]
-
Store locked up.[3]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
Accidental Release:
-
Evacuate personnel to safe areas.[3]
-
Ensure adequate ventilation.[3]
-
Avoid dust formation.[3]
-
Wear appropriate PPE.[3]
-
Collect the spillage and place it in a suitable, closed container for disposal.[1][3]
-
Prevent the chemical from entering drains, surface water, or soil.[3]
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.[3]
-
If in Eyes: Rinse with pure water for at least 15 minutes.[3]
-
If Inhaled: Move the victim into fresh air.[3]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Dispose of contents/container to an approved waste disposal plant.[1]
-
Disposal must be in accordance with applicable local, state, and federal regulations.[3]
Procedural Workflow Diagrams
To further clarify the procedural steps for safe handling, the following diagrams illustrate the key logical relationships in the experimental workflow and disposal plan.
Caption: Workflow for safe handling of this compound.
Caption: Emergency response plan for this compound exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
